Product packaging for Itraconazole(Cat. No.:CAS No. 873066-43-4)

Itraconazole

Numéro de catalogue: B105839
Numéro CAS: 873066-43-4
Poids moléculaire: 705.6 g/mol
Clé InChI: VHVPQPYKVGDNFY-ZPGVKDDISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, this compound preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)
This compound is an N-arylpiperazine that is cis-ketoconazole in which the imidazol-1-yl group is replaced by a 1,2,4-triazol-1-yl group and in which the actyl group attached to the piperazine moiety is replaced by a p-[(+-)1-sec-butyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl group. A potent P-glycoprotein and CYP3A4 inhibitor, it is used as an antifungal drug for the treatment of various fungal infections, including aspergillosis, blastomycosis, candidiasis, chromoblastomycosis, coccidioidomycosis, cryptococcosis, histoplasmosis, and sporotrichosis. It has a role as a P450 inhibitor, an EC 3.6.3.44 (xenobiotic-transporting ATPase) inhibitor and a Hedgehog signaling pathway inhibitor. It is a member of triazoles, a dioxolane, a N-arylpiperazine, a dichlorobenzene, a cyclic ketal, a conazole antifungal drug, a triazole antifungal drug and an aromatic ether.
This compound is a orally administered, triazole antifungal agent used in the treatment of systemic and superficial fungal infections. This compound therapy is associated with transient, mild-to-moderate serum elevations and can lead to clinically apparent acute drug induced liver injury.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38Cl2N8O4 B105839 Itraconazole CAS No. 873066-43-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPQPYKVGDNFY-ZPGVKDDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023180
Record name Itraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

705.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Itraconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L
Record name Itraconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Itraconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Solid, Crystals from toluene

CAS No.

84625-61-6
Record name Itraconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84625-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Itraconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name itraconazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Itraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ITRACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304NUG5GF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Itraconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

166.2 °C
Record name Itraconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Itraconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Fundamental Molecular and Cellular Pharmacodynamics of Itraconazole

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway

The principal mechanism of itraconazole's antifungal activity lies in its ability to disrupt the ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of the fungal cell membrane. patsnap.comnumberanalytics.com Ergosterol serves a similar role in fungi as cholesterol does in mammalian cells, providing stability and regulating fluidity. patsnap.com

This compound specifically inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. patsnap.comnumberanalytics.comgsdinternational.com This enzyme, encoded by the ERG11 or CYP51 gene, is essential for the conversion of lanosterol to ergosterol. nih.govatsjournals.orgbiorxiv.org this compound's azole nitrogen atoms form a complex with the heme iron in the active site of this fungal enzyme, effectively blocking its function. drugbank.com This inhibition is highly selective for the fungal enzyme over its human counterpart, which contributes to the drug's therapeutic index. patsnap.comuzh.chgoogle.com

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a simultaneous accumulation of its precursor sterols, primarily lanosterol and other 14-methylated sterols. patsnap.comnumberanalytics.comdrugbank.com In Cryptococcus neoformans, for instance, this compound treatment leads to the accumulation of eburicol (B28769) and the 3-ketosteroid obtusifolione. researchgate.net Similarly, in certain Candida albicans isolates, treatment results in the buildup of 3,6-diol, eburicol, lanosterol, obtusifoliol, and other methylated sterols. nih.gov This accumulation of abnormal sterols is toxic to the fungal cell. gsdinternational.com

The depletion of ergosterol and the buildup of toxic precursor sterols compromise the structural integrity and increase the permeability of the fungal cell membrane. patsnap.comgsdinternational.comnih.gov This disruption leads to the leakage of essential cellular components and ions, which can ultimately result in fungal cell death. patsnap.com The altered membrane structure is a direct consequence of the inability to produce the primary sterol necessary for its stability. nih.gov

The changes in the lipid composition of the fungal membrane also disrupt the function of various membrane-bound enzymes. patsnap.comdrugbank.comnih.gov Furthermore, the altered membrane environment can lead to dysregulated chitin (B13524) synthesis. drugbank.com Chitin, a vital structural polysaccharide in the fungal cell wall, is synthesized and extruded through the plasma membrane. Disruption of the membrane's organization can indirectly affect the activity of chitin synthases, leading to a weakened cell wall. researchgate.net

Secondary Mechanisms of Antifungal Action

The depletion of ergosterol directly impairs the function of enzymes that are dependent on this sterol for their activity. patsnap.comnih.gov These enzymes are involved in various cellular processes, and their compromised function adds to the multifaceted attack on the fungal cell's physiology. patsnap.com

Inhibition of Fungal Cytochrome c Oxidative and Peroxidative Enzymes

Another proposed mechanism of action for this compound involves the inhibition of fungal cytochrome c oxidative and peroxidative enzymes. drugbank.commsdvetmanual.com This inhibition can lead to the accumulation of reactive oxygen species (ROS), such as hydrogen peroxide, within the fungal cell, contributing to cellular damage and death. msdvetmanual.comnih.gov Studies have suggested that the antifungal activity of this compound is associated with ROS-induced mitochondrial dysfunction, which can trigger the release of cytochrome c and activate metacaspases, leading to apoptosis. researchgate.net

Selective Toxicity Profile

The clinical utility of this compound relies on its selective toxicity towards fungal cells over mammalian cells. This selectivity is primarily attributed to its differential affinity for fungal versus mammalian cytochrome P450 enzymes. patsnap.com

Differential Affinity for Fungal Versus Mammalian Cytochrome P450 Enzymes

This compound exhibits a significantly higher affinity for fungal cytochrome P450 14α-demethylase (CYP51) than for its mammalian counterpart. patsnap.comnih.gov This selectivity is crucial for minimizing the drug's impact on host cholesterol biosynthesis. nih.govasm.org While azole antifungals can interact with human CYP enzymes, particularly CYP3A4, leading to potential drug-drug interactions, their primary therapeutic action is a result of their potent inhibition of the fungal enzyme. nih.govfrontiersin.org The structural differences between the fungal and human CYP51 enzymes allow for this selective binding. mdpi.com For example, research has shown that the dissociation constant (Kd) for this compound with Candida albicans CYP51 is significantly lower than with human CYP51, indicating a much tighter binding to the fungal enzyme. nih.gov

EnzymeOrganismDissociation Constant (Kd) (nM)
CYP51 Candida albicans10 - 56
CYP51 Homo sapiens42 - 131

This table displays the differential binding affinity of this compound to fungal versus human cytochrome P450 enzymes, as indicated by their dissociation constants (Kd). A lower Kd value signifies a higher binding affinity.

Fungistatic and Fungicidal Activities

The activity of this compound can be either fungistatic, meaning it inhibits fungal growth, or fungicidal, meaning it kills the fungus, depending on the organism and the drug concentration. aocd.orgscribd.com Generally, this compound is considered fungistatic against yeast-like fungi such as Candida species, while it can exhibit fungicidal activity against filamentous fungi like Aspergillus species. aocd.orgnih.govnih.gov

Time-kill studies have demonstrated that this compound can cause a time- and concentration-dependent reduction in the viability of Aspergillus fumigatus conidia. nih.govasm.org In contrast, against Candida albicans, this compound typically inhibits growth without causing cell death at similar concentrations. nih.govnih.gov The exact reasons for this differential activity are not fully understood but may relate to the essentiality of the ergosterol synthesis pathway in different fungal species. nih.gov For some fungi, the inhibition of this pathway may be lethal, while for others it only halts growth. nih.gov The minimal fungicidal concentration (MFC) of this compound is often higher than its minimal inhibitory concentration (MIC), particularly for yeast species. medicaljournals.seasm.org

Fungal SpeciesActivity
Candida albicans Fungistatic
Aspergillus fumigatus Fungicidal

This table summarizes the typical activity of this compound against two common fungal pathogens.

Mechanisms of Antifungal Resistance to Itraconazole

Target Enzyme Alterations

Modifications to the 14α-demethylase enzyme, encoded by the CYP51A (also known as ERG11) gene, represent a primary mechanism of itraconazole resistance. These alterations can prevent or reduce the binding of this compound to its target, thereby diminishing its inhibitory effect.

Point Mutations within the CYP51A/ERG11 Gene

Point mutations within the coding sequence of the CYP51A/ERG11 gene can lead to amino acid substitutions in the 14α-demethylase enzyme. oup.comnih.gov These changes can alter the three-dimensional structure of the enzyme's active site, reducing its affinity for this compound. asm.org Several specific mutations have been linked to this compound resistance in various fungal species.

In Aspergillus fumigatus, mutations at specific codons have been frequently associated with resistance. For instance, substitutions at glycine (B1666218) 54 (G54) and methionine 220 (M220) are well-documented. oup.comasm.orgoup.com Mutations at the G54 position, such as G54E, G54V, G54R, or G54W, have been shown to confer resistance to this compound. oup.comnih.gov Similarly, various substitutions at the M220 residue (e.g., M220V, M220K, M220T, M220I) are linked to this compound resistance. oup.comnih.gov Another mutation, L98H, in combination with a tandem repeat in the gene's promoter region, has also been identified as a cause of cross-resistance to multiple azoles. asm.org

In Candida species, mutations in the ERG11 gene are also a known resistance mechanism. scielo.br While some mutations may confer broad azole resistance, others can have a more specific effect. For example, the combination of Y132F and F145L mutations in Candida albicans has been shown to increase this compound resistance. uthsc.edu

Table 1: Point Mutations in CYP51A/ERG11 Associated with this compound Resistance

Fungal SpeciesGeneMutationReference
Aspergillus fumigatuscyp51AG54R nih.gov
Aspergillus fumigatuscyp51AM220I nih.gov
Aspergillus fumigatuscyp51AL98H asm.org
Aspergillus fumigatuscyp51AG54E/K/R nih.gov
Candida albicansERG11Y132F + F145L uthsc.edu
Candida kruseiERG11T642C, A756T nih.gov

Overexpression of ERG11 Gene Encoding 14α-Demethylase

Instead of altering the enzyme's structure, fungi can also develop resistance by increasing the production of 14α-demethylase. oup.comasm.orgoup.com This overexpression of the ERG11 gene means that higher concentrations of this compound are required to inhibit a sufficient amount of the enzyme to be effective. oup.comfrontiersin.org

This overexpression can be achieved through various genetic modifications. In some cases, a tandem repeat in the promoter region of the cyp51A gene has been linked to its increased expression, leading to azole resistance. asm.org Studies in Candida krusei have shown that the mRNA levels of the ERG11 gene are significantly higher in this compound-resistant isolates compared to susceptible ones. nih.govnih.govplos.org This upregulation overwhelms the antifungal agent, allowing the fungus to continue producing ergosterol (B1671047) despite the presence of the drug. oup.com

Drug Efflux Pump Mechanisms

Another major strategy for this compound resistance involves actively transporting the drug out of the fungal cell, thereby reducing its intracellular concentration to sub-therapeutic levels. oup.comresearchgate.net This is accomplished by specialized membrane proteins known as efflux pumps. Two major superfamilies of transporters are implicated in this process: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govresearchgate.net

Upregulation of ATP-Binding Cassette (ABC) Transporters

ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. nih.gov The overexpression of genes encoding these transporters is a common mechanism of multidrug resistance in fungi. nih.gov

Several ABC transporters have been identified as contributors to this compound resistance. In Candida albicans, the upregulation of CDR1 and CDR2 is a well-known mechanism of azole resistance. nih.gov In Aspergillus fumigatus, the transporter AfuMDR4 has been linked to this compound resistance. nih.govasm.org Similarly, in Trichophyton rubrum, the ABC transporters TruMDR2 and TruMDR3 have been shown to confer resistance to this compound. researchgate.netnih.gov The upregulation of these transporters leads to a decreased accumulation of this compound within the fungal cell.

Table 2: ABC Transporters Implicated in this compound Resistance

Fungal SpeciesTransporter GeneReference
Candida albicansCDR1, CDR2 nih.gov
Candida lusitaniaeCDR1 mdpi.com
Aspergillus fumigatusAfuMDR4 nih.govasm.org
Aspergillus fumigatusatrF researchgate.net
Trichophyton rubrumMDR2, MDR3, MDR4 nih.govresearchgate.net
Candida kruseiABC2 nih.gov

Upregulation of Major Facilitator Superfamily (MFS) Transporters

MFS transporters constitute another large family of secondary active transporters that utilize the electrochemical potential of ion gradients, typically protons, to drive the efflux of substrates. nih.gov The overexpression of MFS transporter genes is also a significant contributor to this compound resistance.

In Candida albicans, the MFS transporter MDR1 has been implicated in azole resistance. nih.gov In Candida dubliniensis, overexpression of CdMDR1 is a primary mechanism of fluconazole (B54011) resistance and can contribute to reduced susceptibility to other azoles. asm.org In Aspergillus fumigatus, the MFS transporter encoded by AfuMDR3 is upregulated in this compound-resistant mutants. nih.govoup.com For dermatophytes like Trichophyton, upregulation of MFS1 can reduce the effective concentration of azoles. nih.govresearchgate.net

Reduced Intracellular this compound Accumulation

The direct consequence of the upregulation of both ABC and MFS efflux pumps is a reduction in the net intracellular concentration of this compound. researchgate.netcapes.gov.br This decreased accumulation of the drug at its site of action is a common feature of azole-resistant fungal isolates. nih.govnih.gov By actively pumping this compound out of the cell, the fungus can maintain a low internal drug concentration, allowing the target enzyme, 14α-demethylase, to function and sustain ergosterol synthesis, ultimately leading to clinical resistance. uthsc.eduresearchgate.net

Alterations in Fungal Membrane Properties

Modifications to the fungal cell membrane's composition and properties can significantly impact this compound susceptibility. These alterations can affect drug uptake and the integrity of the membrane itself, contributing to resistance.

A key mechanism of this compound resistance involves mutations in the ERG3 gene, which encodes the enzyme sterol C5,6-desaturase (Erg3p). nih.govnih.govinfectiologyjournal.com This enzyme is a crucial component of the ergosterol biosynthesis pathway, the very pathway targeted by azole antifungals like this compound. mdpi.com this compound inhibits the enzyme lanosterol (B1674476) 14α-demethylase (encoded by ERG11), leading to the depletion of ergosterol and the accumulation of a toxic methylated sterol intermediate. nih.govoup.com

However, if the ERG3 gene is mutated and produces a non-functional Erg3p, the conversion of accumulated sterol precursors into toxic products is blocked. infectiologyjournal.com This allows the fungal cell to survive despite the inhibition of Erg11p, effectively rendering the fungus resistant to this compound. infectiologyjournal.comoup.com This mechanism has been identified as a primary driver of in vitro-generated this compound resistance in species like Candida dubliniensis. nih.govnih.gov Studies have shown that mutations in CdERG3 lead to a defective CdErg3p enzyme, which is a principal cause of resistance. nih.govasm.org In some cases, the loss of Erg3p function can also lead to cross-resistance to other azoles. nih.gov

Interestingly, a defective Erg3p can also lead to altered membrane properties, which can be observed through decreased efflux of certain compounds, like rhodamine 6G, a phenomenon not directly related to the primary drug efflux pumps but rather to changes in the membrane environment. nih.govnih.govasm.org

Role of Biofilms in Resistance Development

Fungal biofilms, which are structured communities of cells encased in a self-produced extracellular matrix, present a significant challenge in antifungal therapy and are a major contributor to this compound resistance. Fungi growing within a biofilm exhibit dramatically increased resistance to antifungal agents compared to their free-floating (planktonic) counterparts.

For instance, studies on Trichophyton have shown that the this compound concentrations required to inhibit biofilm growth can be up to 50 times higher than for planktonic cells. nih.gov The dense extracellular matrix of the biofilm can act as a physical barrier, impeding the penetration of this compound to the fungal cells within. Furthermore, the physiological state of the cells within the biofilm is different from that of planktonic cells, with altered gene expression that can contribute to resistance. In some cases, the combination of domiphen (B77167) with this compound has been shown to be effective in disrupting the biofilm of Aspergillus fumigatus, suggesting a potential strategy to overcome this form of resistance. nih.gov

Cross-Resistance Profiles within the Azole Class

Cross-resistance, where resistance to one azole antifungal confers resistance to others, is a common phenomenon. The structural similarities and shared mechanism of action among azole drugs mean that a single resistance mechanism can often affect the entire class.

For example, mutations in the target enzyme's gene, cyp51A (in Aspergillus) or ERG11 (in Candida), can alter the drug binding site, reducing the affinity of multiple azoles. oup.comnih.gov Certain mutations, such as those at the G54 position in A. fumigatus Cyp51A, are specifically associated with cross-resistance to this compound and posaconazole. oup.comnih.gov Similarly, in Candida albicans, overexpression of efflux pumps like Cdr1p and Cdr2p can expel a broad range of azoles, including this compound, fluconazole, and ketoconazole, leading to extensive cross-resistance. reviberoammicol.comasm.org

However, the patterns of cross-resistance are not always uniform. The structural differences between azoles can lead to varied susceptibility profiles. For example, some this compound-resistant isolates of A. fumigatus may remain susceptible to voriconazole (B182144) due to differences in how these drugs interact with the target enzyme. oup.com The larger side chain of this compound may interact with the enzyme in a way that voriconazole, a more compact molecule, does not. oup.com

Species-Specific Resistance Mechanisms (e.g., Aspergillus fumigatus, Candida dubliniensis, Trichophyton species)

While general mechanisms of resistance are shared across many fungal species, the prevalence and specific nature of these mechanisms can vary significantly between different pathogens.

Aspergillus fumigatus : In A. fumigatus, a prevalent mechanism of this compound resistance involves mutations in the cyp51A gene. oup.commdpi.com A particularly notable mutation involves a 34-base-pair tandem repeat (TR34) in the promoter region of cyp51A, often coupled with a point mutation (L98H). This combination leads to overexpression of the target enzyme and is associated with high-level this compound resistance. mdpi.complos.org Other mutations in cyp51A, such as at codons G54 and M220, also contribute to resistance. asm.orgasm.org Overexpression of efflux pumps, including ABC transporters like Cdr1B and MFS transporters, is another key mechanism. mdpi.com

Candida dubliniensis : In Candida dubliniensis, a species closely related to C. albicans, the primary mechanism for in vitro-induced this compound resistance is the inactivation of the CdERG3 gene, leading to a defective sterol C5,6-desaturase. nih.govnih.govasm.org While overexpression of the efflux pump CdMdr1p is a major factor in fluconazole resistance in this species, it does not transport this compound. nih.govnih.gov Instead, increased expression of CdERG11 and CdCDR1 is also observed in this compound-resistant derivatives. nih.govnih.gov

Trichophyton species : In dermatophytes of the Trichophyton genus, resistance to this compound can be multifaceted. Overexpression of the target enzyme gene, ERG11, has been observed in this compound-resistant strains. nih.gov Additionally, the upregulation of drug efflux pumps belonging to the ABC superfamily, such as TruMDR2 and TruMDR3, plays a significant role. nih.govasm.orgresearchgate.net Studies have shown that increased expression of these transporters can be triggered by exposure to this compound. nih.gov In some multi-resistant strains, these mechanisms can co-occur with mutations in other genes, such as SQLE, which confers resistance to terbinafine. nih.gov

In Vitro and In Vivo Models for Resistance Study

The study of this compound resistance relies on a combination of in vitro and in vivo models to understand the mechanisms and clinical implications of resistance.

In Vitro Models : Standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are used to determine the minimum inhibitory concentration (MIC) of this compound against fungal isolates. nih.gov These tests provide a quantitative measure of resistance. In vitro evolution experiments, where fungal populations are serially exposed to increasing concentrations of this compound, are used to generate resistant mutants and study the stepwise development of resistance mechanisms. nih.govasm.org More complex in vitro models, such as a model of the human alveolus, can be used to study the pharmacodynamics of this compound against both susceptible and resistant strains of A. fumigatus in a more physiologically relevant environment. asm.org

In Vivo Models : Animal models, most commonly murine (mouse) models of disseminated or invasive aspergillosis, are crucial for validating in vitro findings and assessing the clinical relevance of resistance. oup.comnih.govresearchgate.net In these models, mice are infected with a fungal strain and then treated with this compound. The effectiveness of the treatment is evaluated by monitoring survival rates and the fungal burden in various organs. nih.govresearchgate.netasm.org These models have been instrumental in demonstrating the correlation between in vitro MIC values and in vivo treatment outcomes for A. fumigatus. oup.comnih.govresearchgate.net The Galleria mellonella (greater wax moth) larva has also emerged as a useful in vivo model for studying the efficacy of antifungal combinations against resistant A. fumigatus. nih.govfrontiersin.org

Itraconazole Pharmacokinetics and Pharmacodynamics: Advanced Research Perspectives

Absorption Dynamics and Variability

The oral absorption of itraconazole is complex and highly variable, influenced by a combination of its physicochemical properties and physiological factors. As a weak base with a pKa of 3.7, its solubility and subsequent absorption are critically dependent on an acidic environment. oup.comnih.gov

Factors Influencing Oral Bioavailability (e.g., Gastric Acidity, Food Effects)

The oral bioavailability of this compound, particularly from capsule formulations, is significantly impacted by gastric acidity and the presence of food. nih.govfda.gov The absolute oral bioavailability of this compound capsules is approximately 55%, a value that is achieved when the capsules are taken immediately after a full meal. fda.govjnjmedicalconnect.comafwgonline.com

Gastric Acidity: this compound capsules require an acidic gastric pH for proper dissolution. ebmconsult.comnih.gov Conditions that lead to reduced gastric acidity (achlorhydria), whether disease-induced or from medications like proton pump inhibitors (PPIs) and H2-receptor antagonists, can significantly decrease the absorption of this compound capsules. fda.govebmconsult.comdrugs.com Co-administration of PPIs can reduce the bioavailability of the capsule formulation by as much as 66-80%. nih.govdrugs.com To counteract this, administering the capsules with an acidic beverage, such as a non-diet cola, can help lower the gastric pH and improve absorption. fda.govdrugs.comresearchgate.net

Food Effects: The effect of food on this compound absorption is formulation-dependent. For the capsule formulation, food intake, particularly a full meal, enhances absorption. drugs.comdrugs.com Studies have shown that the bioavailability of the capsules is maximal when taken after a full meal compared to a fasted state. nih.govfda.govjnjmedicalconnect.com One study found that a bread-based meal increased bioavailability, while a rice-based meal caused a significant decrease. jnjmedicalconnect.comresearchgate.net

In contrast, the oral solution, which contains a solubilizing agent (hydroxypropyl-β-cyclodextrin), exhibits different absorption characteristics. hiv.gov Its bioavailability is approximately 30% higher when taken in a fasted state compared to a fed state. jnjmedicalconnect.comhiv.gov This formulation provides higher and more consistent plasma concentrations than the capsules. afwgonline.com

Table 1: Influence of Food and Gastric Acidity on this compound Formulations

Formulation Condition Effect on Bioavailability Citation
Capsules Taken with a full meal Maximal absorption (approx. 55% absolute bioavailability) fda.govjnjmedicalconnect.comafwgonline.com
Fasting state Reduced absorption fda.govjnjmedicalconnect.com
Co-administration with acid suppressants (e.g., PPIs) Significantly decreased absorption (up to 80% reduction) nih.govdrugs.com
Co-administration with an acidic beverage (e.g., cola) Increased absorption fda.govdrugs.comresearchgate.net
Oral Solution Fasting state Increased bioavailability (approx. 30% higher than fed state) jnjmedicalconnect.comhiv.gov

Distribution Characteristics

This compound's lipophilic nature governs its extensive distribution throughout the body. drugbank.com

High Volume of Distribution

This compound is characterized by a very large apparent volume of distribution (Vd), reported to be greater than 700 L in adults, which is approximately 11 L/kg. nih.govdrugbank.comfrontiersin.orgfda.gov This high Vd signifies extensive distribution of the drug from the plasma into the tissues. frontiersin.orgfda.govtevauk.com This property indicates that the concentration of this compound in various tissues is significantly higher than in the plasma. drugbank.com

Extensive Protein Binding in Plasma

In the bloodstream, this compound is highly bound to plasma proteins, with 99.8% of the drug being bound. nih.govhiv.govdrugbank.comfda.gov The primary binding protein is albumin. fda.govdrugbank.comfda.gov Its major active metabolite, hydroxy-itraconazole, is similarly highly bound at 99.6%. hiv.govdrugbank.com Consequently, only a very small fraction (0.2%) of this compound exists as a free, unbound drug in the plasma. hiv.govdrugbank.comfda.gov Despite this high degree of protein binding, the drug's lipophilicity drives its extensive tissue uptake. drugbank.com

Tissue Penetration and Accumulation (e.g., Lung, Liver, Fat, Keratinous Tissues)

A key feature of this compound's pharmacokinetic profile is its ability to penetrate and accumulate in various tissues, particularly those with high lipid content. oup.comdrugbank.comjle.com

Tissue-to-Plasma Ratios: Concentrations in organs such as the lung, kidney, liver, bone, stomach, and spleen have been found to be two to three times higher than corresponding plasma concentrations. hiv.govdrugbank.comhres.cawikidoc.org In animal models, the ratio of tissue to plasma levels can be even higher, ranging from 3:1 for the lung, 10:1 for the liver, and over 25:1 for fat tissue. oup.com

Keratinous Tissues: this compound shows a particularly high affinity for keratinous tissues like the skin and nails. hiv.govdrugbank.com Uptake into these tissues can be up to four times higher than in plasma. hiv.govdrugbank.comwikidoc.org The drug is incorporated into the nail matrix and persists for long periods. researchgate.nethres.ca Elimination from these tissues is slow and related to the natural process of epidermal regeneration and cell shedding, meaning concentrations can remain in the skin for 2 to 4 weeks and in nail keratin (B1170402) for at least six months after treatment cessation. wikidoc.orgnih.govmedsafe.govt.nz

Other Tissues: this compound also accumulates in fat tissue, with concentrations reported to be as high as 20 times the plasma levels. jle.com However, its penetration into the cerebrospinal fluid (CSF) is very low. hiv.govdrugbank.comnih.gov

Table 2: this compound Tissue-to-Plasma Concentration Ratios

Tissue Concentration Ratio (Tissue:Plasma) Citation
Lung, Kidney, Liver, Bone, Stomach, Spleen, Muscle 2-3 : 1 hiv.govdrugbank.comhres.cawikidoc.org
Liver (Rat model) >10 : 1 oup.comnih.gov
Fat >20 : 1 oup.comjle.com
Skin (Keratinous tissue) Up to 4 : 1 hiv.govdrugbank.comwikidoc.org

Metabolism and Biotransformation Pathways

Role of Cytochrome P450 3A4 (CYP3A4) in Hepatic Metabolism

This compound is extensively metabolized in the liver, with in vitro studies identifying Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for its biotransformation. drugbank.come-lactancia.orgfda.gov This enzyme is a critical component of the body's drug-metabolizing system, handling a large percentage of medications. medsafe.govt.nz The interaction between this compound and CYP3A4 is significant, as this compound itself is a potent inhibitor of this enzyme. medsafe.govt.nznih.govselleckchem.comaacrjournals.org This inhibition can lead to a decrease in its own metabolism, a phenomenon known as auto-inhibition, particularly with repeated dosing. scispace.com

The commercial formulation of this compound is a racemic mixture of four stereoisomers. aacrjournals.org Research has shown that CYP3A4 metabolizes these stereoisomers differently. Specifically, only two of the four stereoisomers, (2R,4S,2′R)-itraconazole and (2R,4S,2′S)-itraconazole, are metabolized by CYP3A4 to its main metabolites. researchgate.net Despite this, all four stereoisomers are capable of inhibiting CYP3A4. aacrjournals.orgresearchgate.net This stereoselective metabolism contributes to the complex pharmacokinetic profile of the drug. scispace.com The inhibition of CYP3A4 by this compound is a key factor in its numerous drug-drug interactions. aacrjournals.orgnih.gov

Formation and Antifungal Activity of Hydroxythis compound (B3325177) Metabolite

The primary metabolite of this compound is hydroxythis compound. drugbank.come-lactancia.orgfda.gov This active metabolite is formed through the Ω-1-oxidation of this compound's 1-methylpropyl substituent by CYP3A4 in the liver. ncats.iooup.com Hydroxythis compound circulates in the plasma at concentrations that can be about twice as high as the parent drug, this compound. drugbank.come-lactancia.orgfda.gov

Identification of Other Metabolites (Keto-Itraconazole, N-Dealkyl-Itraconazole)

In addition to hydroxythis compound, further research has identified other metabolites of this compound. drugbank.com In vitro studies have shown that CYP3A4 is also responsible for the formation of keto-itraconazole and N-dealkyl-itraconazole. nih.govselleckchem.comscispace.com These metabolites, along with hydroxythis compound, have been detected in the plasma of individuals who have taken this compound. scispace.comnih.gov

Research indicates that these other metabolites are not inert; they also contribute to the inhibition of CYP3A4. nih.gov In fact, studies have demonstrated that these metabolites can be as potent, or even more potent, as CYP3A4 inhibitors than the parent drug, this compound. nih.govselleckchem.com This finding is significant as it helps to explain the potent in vivo inhibitory effect of this compound on CYP3A4, which is stronger than what would be predicted based on the plasma concentrations of this compound alone. nih.gov The contribution of these inhibitory metabolites is a critical factor in understanding the full scope of this compound's drug-drug interaction potential. scispace.comnih.gov

Elimination Pathways

The elimination of this compound and its metabolites from the body occurs through multiple routes, primarily involving excretion in the feces and urine. The form in which the drug is eliminated is largely as inactive metabolites.

Excretion of Inactive Metabolites via Urine and Feces

Following administration, this compound is extensively metabolized, and the resulting inactive metabolites are the primary forms excreted from the body. e-lactancia.orgfda.gov Within one week of an oral dose, approximately 35% of the dose is excreted in the urine and about 54% is eliminated in the feces, mainly as these inactive metabolites. drugbank.come-lactancia.orgfda.govsefap.it The fecal excretion of the unchanged, parent drug is variable, ranging from 3% to 18% of the administered dose. drugbank.come-lactancia.orgfda.gov

Renal Excretion of Parent Compound and Active Metabolite

The amount of the original, unchanged this compound and its active metabolite, hydroxythis compound, that is excreted by the kidneys is very low. Renal excretion of both the parent compound and hydroxythis compound accounts for less than 1% of an intravenous dose. drugbank.come-lactancia.orgsefap.it This indicates that the kidneys play a minor role in the elimination of the active forms of the drug.

Elimination from Keratinous Tissues via Epidermal Regeneration

The elimination of this compound from keratinous tissues, such as the skin and nails, is a markedly slower process compared to its clearance from plasma. nih.govnih.gov This protracted elimination is not primarily governed by systemic clearance mechanisms but is intrinsically linked to the natural physiological process of epidermal regeneration. nih.govoup.commdpi.com As such, the redistribution of this compound from these tissues back into the systemic circulation is considered negligible. nih.govoup.comunisa.edu.au

This compound's high affinity for keratin and its lipophilic nature contribute to its accumulation in the stratum corneum and nail plate. oup.com The drug is delivered to the skin via multiple routes, including passive uptake by keratinocytes in the basal layer, excretion through sebaceous glands, and to a lesser extent, through sweat. miravistavets.com Research has shown that this compound levels in sebum can be significantly higher than corresponding plasma concentrations. miravistavets.comdndi.org

Following the cessation of therapy, this compound persists in these keratinous structures for extended periods. In the skin, concentrations can remain for two to four weeks after discontinuing a four-week treatment course. nih.govoup.com In nail keratin, this compound can be detected as early as one week into treatment and can persist for at least six months after the completion of a three-month therapeutic regimen. nih.govoup.comoatext.com This prolonged presence is a direct result of the drug being shed with the keratinocytes during the normal cycle of skin and nail growth and turnover. nih.govoup.com The elimination half-life of this compound from nails has been reported to be long, ranging from 32 to 147 days. frontiersin.org

This unique pharmacokinetic characteristic underpins the rationale for intermittent or "pulse" therapy regimens, particularly in the context of onychomycosis, as therapeutic concentrations are maintained at the site of infection long after the drug is no longer detectable in the plasma. nih.govoup.com

Population Pharmacokinetics and Inter-Individual Variability Research

The pharmacokinetics of this compound are characterized by significant inter-individual variability, which has been a subject of extensive research to optimize therapeutic outcomes. Population pharmacokinetic studies aim to identify the sources of this variability and develop models that can predict drug exposure in different patient populations.

Impact of Patient-Specific Factors (e.g., Gender, Body Mass Index, Age, Underlying Conditions like HIV)

Several patient-specific factors have been investigated for their influence on this compound's pharmacokinetic profile, with some conflicting findings in the literature.

Gender: Some studies have indicated a significant influence of gender on this compound pharmacokinetics. nih.govresearchgate.net One study reported that women had lower exposure to both this compound and its active metabolite, hydroxythis compound, compared to men, which was attributed to poorer absorption and more intense pre-systemic metabolism. nih.govresearchgate.net Another study also identified gender as a positive predictor of trough this compound levels in children. nih.govunito.it However, other research, including a population pharmacokinetic model in healthy subjects, found that gender did not significantly affect this compound pharmacokinetics. frontiersin.org

Body Mass Index (BMI): The impact of BMI on this compound pharmacokinetics is not consistently reported. While some population pharmacokinetic models have identified body weight as a significant covariate, others have not found a significant influence of BMI on key pharmacokinetic parameters like the area under the curve (AUC). frontiersin.orgresearchgate.net The lipophilic nature of this compound suggests a potential for altered distribution in individuals with varying body compositions, a factor that continues to be explored. ru.nl

Age: The effect of age on this compound pharmacokinetics appears to be most pronounced in pediatric populations. Some studies have shown that age can affect pharmacokinetic parameters in children, while others have found no such association. frontiersin.org In adult populations, age has not been consistently identified as a significant factor influencing this compound exposure. nih.govresearchgate.net

Underlying Conditions (e.g., HIV): The patient's underlying clinical condition can significantly impact this compound pharmacokinetics. For instance, therapeutic drug monitoring (TDM) has been shown to be particularly useful in patients with HIV/AIDS to ensure adequate drug exposure. researchgate.net The Infectious Diseases Society of America (IDSA) recommends TDM for this compound in certain patient populations, including those with hematologic malignancies, to account for pharmacokinetic variability. oup.com

Modeling Approaches for Predicting this compound and Metabolite Concentrations

To better understand and predict the complex and variable pharmacokinetics of this compound and its major active metabolite, hydroxythis compound, various modeling approaches have been employed. These models range in complexity from simpler compartmental models to more sophisticated semi-mechanistic and in vitro-in vivo correlation (IVIVC) models.

Compartmental Models: The pharmacokinetics of this compound have been described using one, two, and three-compartment models. frontiersin.orgnih.gov A two-compartment model has been used to describe the pharmacokinetics of both this compound and hydroxythis compound in HIV-infected patients. nih.gov More recently, a three-compartment model was found to best fit the data in a population pharmacokinetic analysis of this compound in pediatric patients. frontiersin.org

Semi-Mechanistic and Advanced Models: More sophisticated models have been developed to capture the nuances of this compound's absorption, distribution, metabolism, and elimination. One such model for an intravenous nanocrystal formulation of this compound consisted of central and peripheral compartments for the parent drug, an additional compartment for the nanocrystal-bound drug particles, and a separate compartment for hydroxythis compound with first-order elimination. nih.govoup.com Another advanced approach involved the development of a population in vitro-in vivo pharmacokinetic model that integrated meta-models of gastrointestinal pH and transit time with the in vitro dissolution characteristics of this compound to predict the in vivo absorption and disposition of both this compound and hydroxythis compound. unisa.edu.au These complex models aim to provide a more mechanistic understanding of the factors contributing to pharmacokinetic variability and can be valuable tools in drug development and dose optimization. nih.govunisa.edu.au

Pharmacodynamic Relationships

Understanding the relationship between this compound concentrations and its antifungal effect is crucial for defining therapeutic targets and guiding treatment strategies.

Correlation Between Plasma Concentrations and Efficacy (e.g., Fungal Burden Reduction in Animal Models)

Animal models of invasive fungal infections have been instrumental in establishing the link between this compound exposure and therapeutic efficacy. A pivotal study in an animal model of experimental pulmonary aspergillosis demonstrated a strong inverse correlation between the plasma concentrations of this compound and the pulmonary burden of Aspergillus fumigatus. oup.com This finding provided compelling evidence for the tissue bioavailability of this compound and suggested that achieving a minimum plasma concentration is necessary for effective treatment. oup.com

Further studies in animal models of disseminated Candida albicans and Aspergillus fumigatus infections have shown that intravenous this compound treatment significantly prolongs survival and reduces the fungal burden in various organs in a dose-dependent manner. asm.org In a guinea pig model of invasive aspergillosis, a modified-release formulation of this compound led to a significant decrease in lung fungal burden, which was associated with high and sustained tissue levels of the drug. nih.gov These preclinical data underscore the importance of maintaining adequate drug exposure at the site of infection to achieve a favorable therapeutic outcome.

Therapeutic Drug Monitoring (TDM) as a Research Tool and Clinical Consideration

Given the high inter-individual pharmacokinetic variability of this compound, Therapeutic Drug Monitoring (TDM) has emerged as a critical tool in both research and clinical practice to optimize therapy. nih.govoatext.comoup.com TDM involves measuring this compound concentrations in a patient's blood to ensure that levels are within a target range that is both effective and safe. uic.edu

Numerous clinical guidelines from organizations such as the British Society for Medical Mycology and the Infectious Diseases Society of America (IDSA) recommend TDM for this compound, particularly for the treatment of invasive fungal infections and for prophylaxis in high-risk patients. nih.govoup.comidsociety.org The rationale for TDM is supported by evidence demonstrating a relationship between drug exposure and clinical response. oatext.com

Research has indicated that trough this compound concentrations below 0.5 mg/L are associated with an increased rate of breakthrough fungal infections. uic.edu Therefore, a target trough concentration for prophylaxis is generally recommended to be ≥ 0.5 mg/L. nih.govuic.edu For the treatment of active infections, a higher target trough concentration of ≥ 1.0 mg/L is often suggested. nih.gov TDM is considered particularly valuable in specific patient populations prone to altered pharmacokinetics, such as the critically ill, and in situations where there is concern for drug-drug interactions, non-compliance, or variable gastrointestinal absorption. researchgate.netmdpi.comnhsgrampian.org

Interactive Data Table: this compound Pharmacokinetic Parameters

Parameter Value Gender Study Population Analysis Method
Cmax (corrected) Lower in Females Male vs. Female Healthy Subjects Non-compartmental
AUC (corrected) Lower in Females Male vs. Female Healthy Subjects Non-compartmental
Vd (corrected) Higher in Females Male vs. Female Healthy Subjects One-compartmental
Trough Levels Higher in Females Male vs. Female Pediatric Patients Linear Regression

Data derived from studies on this compound pharmacokinetics. nih.govresearchgate.net

Interactive Data Table: Recommended this compound TDM Target Trough Concentrations

Indication Target Trough Concentration (mg/L) Supporting Rationale
Prophylaxis ≥ 0.5 Increased rate of breakthrough infections below this level. uic.edu
Treatment ≥ 1.0 To ensure efficacy in active infections. nih.gov

These are general recommendations and may vary based on the specific patient and clinical context.

Drug Drug Interactions Involving Itraconazole: Mechanistic and Clinical Implications

Inhibition of Cytochrome P450 3A4 (CYP3A4) and Other Enzymes

Consequences on Co-Administered Drug Metabolism (e.g., Statins, Benzodiazepines, Warfarin (B611796), Quinidine)

The clinical implications of itraconazole's CYP3A4 inhibition are wide-ranging, affecting numerous drug classes.

Statins: Co-administration of this compound with certain statins, such as lovastatin (B1675250) and simvastatin, is contraindicated due to the risk of rhabdomyolysis. nih.gov this compound can dramatically increase the serum concentrations of these statins. For example, one study found that this compound increased the area under the curve (AUC) of atorvastatin (B1662188) acid threefold. mdpi.com

Benzodiazepines: this compound can inhibit the metabolism of benzodiazepines like oral midazolam and triazolam, leading to prolonged sedative effects. mdpi.com The AUC of oral midazolam has been reported to be substantially increased when co-administered with this compound. mdpi.com

Warfarin: While warfarin is primarily metabolized by other CYP enzymes, this compound, a potent CYP3A4 inhibitor, can still enhance its anticoagulant effect. drugs.com This interaction may be due to the inhibition of the metabolism of the R(+)-warfarin enantiomer. drugs.com There have been case reports of increased prothrombin time and bleeding complications in patients on warfarin after starting this compound. drugs.comdrugs.com

Quinidine (B1679956): The concurrent use of this compound and quinidine is contraindicated. nih.govdrugs.com this compound can increase quinidine plasma concentrations, which can lead to life-threatening cardiac arrhythmias, including torsades de pointes. nih.govdrugs.com

Drug ClassExample Drug(s)Potential Consequence of Co-administration with this compound
StatinsAtorvastatin, Lovastatin, SimvastatinIncreased risk of myopathy and rhabdomyolysis
BenzodiazepinesAlprazolam, Midazolam, TriazolamPotentiated and prolonged sedation and psychomotor impairment clevelandclinic.org
AnticoagulantsWarfarinEnhanced anticoagulant effect, increased risk of bleeding drugs.com
AntiarrhythmicsQuinidineIncreased risk of life-threatening cardiac arrhythmias nih.govdrugs.com

Risk of QTc Prolongation with Specific Drug Combinations

This compound itself can have an effect on potassium channels, potentially leading to a prolonged QT interval. uspharmacist.com When combined with other drugs that also prolong the QTc interval and are metabolized by CYP3A4, the risk of serious cardiac arrhythmias, such as torsades de pointes, is significantly increased. fda.govuspharmacist.comnih.gov Several drugs, including quinidine, are contraindicated for co-administration with this compound due to this risk. nih.govdrugs.com Life-threatening cardiac dysrhythmias and sudden death have been reported in patients using certain drugs concurrently with this compound. drugs.com

Enhanced Effects of Antidiabetic Agents

This compound's potent inhibition of CYP3A4 can affect the metabolism of some oral antidiabetic agents. semanticscholar.orgnih.gov While many oral hypoglycemic agents are primarily metabolized by other enzymes, some are partially metabolized by CYP3A4. drugs.com A review of postmarketing adverse event reports identified cases of both hyperglycemia and hypoglycemia in patients receiving this compound with insulin (B600854) or an oral antidiabetic agent. nih.govdrugs.comkarger.com Although in most patients no change in antidiabetic effect was reported, caution is still advised. drugs.comkarger.com

Impact on Drug Transporters

Beyond its effects on metabolic enzymes, this compound also interacts with drug transporters, most notably P-glycoprotein.

Inhibition of P-glycoprotein-Mediated Secretion

This compound is a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter found in various tissues, including the intestines, kidneys, and the blood-brain barrier. oup.comnih.govdrfungus.orgresearchgate.netresearchgate.netnih.gov By inhibiting P-gp, this compound can increase the absorption and decrease the elimination of co-administered drugs that are P-gp substrates. nih.gov This can lead to higher plasma concentrations and an increased risk of toxicity. For example, this compound has been shown to moderately increase the plasma concentrations of oral morphine, likely by inhibiting intestinal P-gp. researchgate.net this compound is also a substrate for P-gp, which can complicate the prediction of its own absorption in individual patients. drfungus.org

Modulation of this compound Levels by Co-Administered Drugs

The plasma concentrations of this compound itself can be significantly altered by other medications through various mechanisms.

Drugs that are potent inducers of CYP3A4, such as rifampin, can significantly decrease this compound plasma concentrations, potentially leading to treatment failure. nih.govnih.govnih.gov Conversely, strong inhibitors of CYP3A4 can increase this compound levels. nih.govasm.orgnih.govresearchgate.net

Additionally, drugs that affect gastric acidity can impact the absorption of this compound capsules, which require an acidic environment for optimal dissolution. nih.govnih.gov Medications that reduce gastric acid, such as H2-receptor antagonists and proton pump inhibitors, can impair the absorption of this compound from the capsules. nih.gov

Interacting Drug ClassExample DrugMechanism of InteractionEffect on this compound Levels
CYP3A4 InducersRifampinIncreased metabolism of this compoundDecreased plasma concentrations nih.govnih.gov
CYP3A4 Inhibitors(e.g., certain protease inhibitors)Decreased metabolism of this compoundIncreased plasma concentrations
Gastric Acid ReducersProton Pump Inhibitors, H2-AntagonistsReduced dissolution and absorption of this compound capsulesDecreased bioavailability nih.govnih.gov

Effects of Hepatic Metabolism Inducers (e.g., Rifampin, Phenytoin (B1677684), Carbamazepine)

This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. Co-administration with drugs that are potent inducers of this enzyme system can significantly accelerate the metabolism of this compound, leading to substantially lower plasma concentrations and a potential reduction in antifungal efficacy. drugs.comdrugs.com This interaction is a critical consideration in clinical practice, particularly when treating systemic fungal infections where consistent therapeutic drug levels are necessary. ebmconsult.com

Rifampin (Rifampicin): A potent inducer of CYP3A4, rifampin has been shown to dramatically decrease the systemic exposure of this compound. drugs.comwikipedia.org Pharmacokinetic studies have demonstrated that rifampin can lower this compound plasma concentrations by 80% or more, sometimes to undetectable levels. drugs.com This significant reduction in bioavailability has been associated with clinical treatment failures. drugs.comnih.gov Despite the pronounced pharmacokinetic interaction, some in vitro studies have shown a synergistic effect between this compound and rifampin against Cryptococcus neoformans, although this did not always translate to clinical success in patients with coccidioidomycosis. nih.gov

Phenytoin and Carbamazepine (B1668303): These anticonvulsant medications are also well-documented inducers of hepatic enzymes, including CYP3A4. wikipedia.orgnih.gov Concurrent use of phenytoin or carbamazepine with this compound results in markedly reduced plasma concentrations of the antifungal agent. nih.govnih.gov Clinical observations have linked this interaction to therapeutic failures or relapses of fungal infections in patients. drugs.comnih.gov The interaction is bidirectional, as this compound, a potent inhibitor of CYP3A4, can also increase plasma levels of carbamazepine by inhibiting its metabolism. drugs.com

The clinical implication of these interactions is the potential for subtherapeutic this compound concentrations, compromising the treatment of serious fungal infections. drugs.com

Table 1: Impact of Hepatic Inducers on this compound Pharmacokinetics

Inducing AgentMechanism of InteractionEffect on this compoundClinical Implication
Rifampin Potent induction of CYP3A4-mediated metabolismSystemic exposure reduced by ≥80%, sometimes to undetectable levels drugs.comHigh risk of therapeutic failure drugs.comnih.gov
Phenytoin Induction of hepatic metabolism (CYP3A4) wikipedia.orgnih.govSubstantial decreases in serum concentrations nih.govAssociated with treatment failure or relapse nih.gov
Carbamazepine Potent induction of CYP3A4-mediated metabolism drugs.comSignificantly decreased plasma concentrations drugs.comAssociated with treatment failure drugs.com

Impact of Agents Altering Gastric pH

The bioavailability of the capsule formulation of this compound is highly dependent on gastric acidity. ebmconsult.comnih.gov this compound is a weak base that requires a low pH (acidic) environment for optimal dissolution and subsequent absorption from the gastrointestinal tract. nih.gov Consequently, medications that increase gastric pH can significantly impair its absorption, leading to lower plasma concentrations and potential therapeutic failure. nih.govresearchgate.net

Agents that reduce gastric acidity fall into several classes:

Proton Pump Inhibitors (PPIs): Medications such as omeprazole (B731) and pantoprazole (B1678409) potently suppress gastric acid secretion. ebmconsult.comdrugs.com Co-administration of omeprazole with this compound capsules has been shown to reduce the mean area under the curve (AUC) and maximum concentration (Cmax) of this compound by 64% and 66%, respectively. ebmconsult.comepha.health The absorption of this compound can be reduced by up to 80% in the presence of PPIs. epha.health

H2-Receptor Antagonists: These drugs also decrease gastric acid production and can reduce the absorption of this compound. researchgate.net

Antacids: By neutralizing existing stomach acid, antacids can interfere with the dissolution of this compound capsules. nih.govresearchgate.net

This pH-dependent interaction is specific to the capsule formulation. Other formulations, such as the oral solution, are less affected by changes in gastric pH. ebmconsult.comepha.health In cases where acid-reducing agents are necessary, administering this compound capsules with an acidic beverage like a cola drink has been shown to help lower gastric pH and improve absorption. drugs.comepha.health

Table 2: Effect of Gastric pH-Modifying Agents on this compound Capsule Bioavailability

Agent ClassExample(s)Mechanism of InteractionEffect on this compound Pharmacokinetics
Proton Pump Inhibitors (PPIs) Omeprazole, Lansoprazole, PantoprazoleIncrease gastric pH, reducing dissolution of this compound capsules ebmconsult.comMean AUC and Cmax reduced by ~65% ebmconsult.comepha.health. Absorption may be reduced by up to 80% epha.health.
H2-Receptor Antagonists Cimetidine, RanitidineIncrease gastric pH by blocking histamine-2 receptors researchgate.netImpaired absorption of this compound nih.gov
Antacids Aluminum hydroxide, Magnesium hydroxideNeutralize gastric acid, increasing pH researchgate.netImpaired absorption of this compound nih.gov

Research Methodologies for Interaction Studies (e.g., in vitro, in vivo, Population PK)

The study of drug-drug interactions (DDIs) involving this compound utilizes a range of research methodologies to characterize, predict, and quantify these complex events. These methods span from laboratory experiments to clinical patient data analysis.

In Vitro Studies: These laboratory-based studies are fundamental for elucidating the mechanisms of interaction. For this compound, in vitro methods are used to identify the specific enzymes responsible for its metabolism (e.g., CYP3A4) and to determine its potential to inhibit or induce these enzymes. drugs.com For example, in vitro studies can measure the inhibition constant (Ki) of this compound and its metabolites against CYP3A4, providing data on their inhibitory potency. nih.gov Such studies were also used to document potential synergy between this compound and rifampin against certain fungi, despite the negative pharmacokinetic interaction. nih.gov

In Vivo Studies: These studies are conducted in living organisms, ranging from preclinical animal models to human clinical trials. frontiersin.orgfrontiersin.org In animal models, such as rats, pharmacokinetic DDI studies can be performed to characterize changes in drug concentrations when this compound is co-administered with another agent. frontiersin.orgfrontiersin.org In humans, clinical DDI studies involve administering this compound with a potential interacting drug and collecting plasma samples over time to measure the concentrations of this compound and its metabolites. nih.gov These studies provide definitive data on the clinical relevance of an interaction, such as the magnitude of change in AUC or Cmax. ebmconsult.comepha.health For instance, a clinical study quantified the significant reduction in this compound bioavailability when taken with omeprazole. epha.health

Population Pharmacokinetic (PopPK) and Physiologically-Based Pharmacokinetic (PBPK) Modeling: These are sophisticated computer-based modeling and simulation techniques.

PopPK modeling uses pharmacokinetic data from a larger patient population to quantify the sources of variability in drug concentrations, including the effects of interacting drugs. nih.gov This method can help understand how factors like formulation and food affect this compound absorption and can be used to describe the accumulation kinetics of this compound during multi-dose regimens. nih.gov

PBPK modeling integrates in vitro data with physiological information to create mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug. nih.gov PBPK models for this compound have been developed to predict the magnitude of DDIs with various CYP3A substrates. nih.gov These models can simulate different clinical DDI study scenarios (e.g., varying doses, formulations, or food status) to help optimize the design of future clinical trials. nih.gov

Table 3: Methodologies for Studying this compound Drug-Drug Interactions

MethodologyDescriptionApplication for this compound
In Vitro Laboratory experiments using cellular or subcellular systems (e.g., microsomes)- Identify metabolic pathways (CYP3A4) drugs.com- Determine inhibitory potential (Ki values) nih.gov- Assess potential for synergistic/antagonistic effects with other antimicrobials nih.gov
In Vivo Studies in living organisms (preclinical animal models and human clinical trials)- Quantify the impact of inducers (rifampin) and pH-modifiers (omeprazole) on this compound plasma levels in humans drugs.comepha.health- Characterize pharmacokinetic changes in animal models before human studies frontiersin.orgfrontiersin.org
Population PK (PopPK) Modeling Statistical modeling of pharmacokinetic data from a population of individuals- Quantify variability in this compound exposure- Analyze the effects of covariates like formulation and food on absorption nih.gov
Physiologically-Based PK (PBPK) Modeling Mechanistic modeling that simulates drug disposition based on physiological and in vitro data- Predict the magnitude of DDIs with CYP3A substrates nih.gov- Simulate various clinical DDI study scenarios to optimize trial design nih.gov

Novel Therapeutic Applications and Drug Repurposing Research of Itraconazole

Anti-Cancer Mechanisms and Applications

Hedgehog Signaling Pathway Inhibition (Targeting Smoothened/SMO)

A pivotal aspect of itraconazole's anticancer activity lies in its potent inhibition of the Hedgehog (Hh) signaling pathway. sci-hub.senih.gov This pathway is crucial during embryonic development and is aberrantly reactivated in various cancers, driving tumor growth and survival. mdpi.comoncotarget.com this compound exerts its inhibitory effect by targeting Smoothened (SMO), a key transmembrane protein in the Hh cascade. sci-hub.senih.gov

Unlike other SMO antagonists that bind to a common site, this compound appears to act on SMO through a distinct mechanism. nih.govnih.gov It prevents the accumulation of SMO in the primary cilium, a crucial step for pathway activation that is normally induced by Hh stimulation. nih.gov This blockade of SMO leads to the suppression of downstream effector molecules, most notably the glioma-associated oncogene homolog (GLI) transcription factors. sci-hub.seoncotarget.com By reducing the release and nuclear translocation of GLI, this compound effectively curtails the transcription of Hh target genes that promote cell proliferation and survival, such as BCL-2 and Cyclin-D1. sci-hub.se This inhibitory action has been observed at clinically relevant concentrations. sci-hub.se

Anti-Angiogenic Activity (Inhibition of Endothelial Cell Migration, Proliferation, Tube Formation, VEGFR2 Trafficking)

This compound demonstrates robust anti-angiogenic properties, a critical component of its anticancer effects, as tumor growth is dependent on the formation of new blood vessels. aacrjournals.orgacs.orgnih.gov It potently and specifically inhibits the proliferation, migration, and tube formation of endothelial cells in a dose-dependent manner. nih.gov These effects are mediated through its interference with key signaling pathways that drive angiogenesis.

A primary mechanism of this compound's anti-angiogenic activity is the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. aacrjournals.orgnih.gov this compound inhibits the proper trafficking and glycosylation of VEGFR2 in endothelial cells. nih.govnih.gov This leads to a decrease in the cell surface expression of the receptor and the accumulation of immature N-glycans on VEGFR2. nih.gov Consequently, the binding of vascular endothelial growth factor (VEGF) to VEGFR2 is significantly inhibited, preventing the activation of the receptor and its downstream signaling substrates. aacrjournals.orgnih.gov

Furthermore, this compound has been found to inhibit the mTOR pathway in endothelial cells, which is also implicated in angiogenesis. aacrjournals.org The drug's ability to block cholesterol trafficking within endothelial cells contributes to this mTOR inhibition. nih.govaacrjournals.org

Reversal of Multidrug Resistance (MDR) via P-glycoprotein Efflux Pump Inhibition

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), also known as ABCB1. frontiersin.org P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. frontiersin.org

This compound has been shown to effectively reverse P-gp-mediated MDR. frontiersin.orgnih.gov It acts as an inhibitor of the P-gp efflux pump. asm.orgumaryland.edu By inhibiting P-gp, this compound increases the intracellular accumulation of co-administered anticancer drugs that are P-gp substrates, such as docetaxel, daunorubicin, and doxorubicin. frontiersin.orgjst.go.jp This re-sensitizes resistant cancer cells to the cytotoxic effects of these chemotherapeutic agents. frontiersin.org This effect is not limited to a single cancer type, with studies demonstrating its potential in various cancer models, including prostate and breast cancer cell lines. frontiersin.org

Induction of Autophagic Growth Arrest

This compound can induce a state of autophagic growth arrest in certain cancer cells, representing another facet of its antitumor activity. nih.govnih.gov Autophagy is a cellular process of self-digestion of cellular components, which can have a dual role in cancer, either promoting survival or inducing cell death. researchgate.netmdpi.com In the context of this compound's effects, it primarily leads to a cytostatic or cytotoxic outcome. nih.govmdpi.com

In glioblastoma cells, for instance, this compound has been shown to induce autophagy, which is linked to the inhibition of cell proliferation. nih.gov This induction of autophagy is mediated by the drug's ability to cause abnormal cellular cholesterol redistribution, which in turn inhibits the AKT-mTOR signaling pathway. nih.gov The inhibition of mTOR is a well-established trigger for autophagy. nih.gov Similarly, in breast cancer cells, this compound induces autophagy-mediated cell death. mdpi.com The inhibition of the Hedgehog pathway by this compound also contributes to the induction of autophagy. sci-hub.se Specifically, by inhibiting SMO and reducing GLI levels, this compound can lead to the dissociation of the Beclin-1/BCL-2 complex, a key step in initiating autophagy. sci-hub.se

Cell Cycle Modulation (e.g., G1 Phase Arrest)

This compound has been demonstrated to modulate the cell cycle in cancer cells, primarily by inducing a G1 phase arrest. nih.govecancer.orgresearchgate.net This arrest prevents cancer cells from progressing through the cell cycle and undergoing division, thereby inhibiting tumor growth.

The mechanism underlying this G1 arrest is linked to this compound's inhibition of the Hedgehog signaling pathway. sci-hub.se By suppressing the activity of the transcription factor GLI1, this compound can upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. sci-hub.seresearchgate.net These proteins play a crucial role in halting the cell cycle at the G1/S transition. researchgate.net This effect has been observed in various cancer cell types, including gastric cancer and esophageal cancer. researchgate.netaacrjournals.org In some cancer cells, such as those of the colon, this compound has also been shown to induce G1 cell cycle arrest. researchgate.netspandidos-publications.com

Preclinical and Clinical Investigations in Various Malignancies

The multifaceted anti-cancer mechanisms of this compound have prompted its investigation in a range of malignancies, with promising results from both preclinical models and clinical trials. nih.govscispace.com

Basal Cell Carcinoma (BCC): As BCC is often driven by aberrant Hedgehog signaling, this compound has been a logical candidate for its treatment. nih.gov Clinical trials have shown that oral this compound can reduce tumor size and decrease cell proliferation in patients with BCC. scispace.comnih.gov

Prostate Cancer: In men with castration-resistant prostate cancer, this compound has demonstrated clinical activity. iiarjournals.org Studies have shown that this compound can inhibit the Hedgehog pathway in this setting. sci-hub.se

Lung Cancer: Preclinical studies using xenograft models of non-small cell lung cancer (NSCLC) have shown that this compound possesses single-agent growth-inhibitory activity and can enhance the efficacy of chemotherapy. nih.govnih.gov A phase II clinical trial in patients with metastatic non-squamous NSCLC suggested a survival benefit when this compound was combined with pemetrexed. ecancer.org

Breast Cancer: this compound has shown potential in treating breast cancer, particularly in overcoming multidrug resistance. frontiersin.org Retrospective analysis of heavily pre-treated triple-negative breast cancer patients indicated a notable response rate when this compound was added to a chemotherapy regimen. nih.gov A pilot trial in metastatic breast cancer patients also suggested a correlation between this compound levels and changes in angiogenic factors. nih.govnih.gov

Glioblastoma: In preclinical models of glioblastoma, this compound has been found to inhibit tumor growth by inducing autophagic growth arrest. nih.gov

Other Malignancies: The anti-cancer potential of this compound has also been explored in other cancers, including ovarian cancer, pancreatic cancer, and colon cancer, with some studies suggesting a survival advantage when combined with chemotherapy. nih.govresearchgate.netscispace.com

Table 1: Summary of this compound's Anti-Cancer Mechanisms

Mechanism Description Key Molecular Targets/Pathways
Hedgehog Pathway Inhibition Blocks aberrant signaling that drives tumor growth. Smoothened (SMO), GLI transcription factors
Anti-Angiogenesis Inhibits the formation of new blood vessels essential for tumor growth. VEGFR2, mTOR
Reversal of Multidrug Resistance Overcomes resistance to chemotherapy by inhibiting drug efflux pumps. P-glycoprotein (P-gp/ABCB1)
Induction of Autophagy Promotes a form of cell-digestion that leads to growth arrest or cell death. mTOR, AKT, Beclin-1/BCL-2
Cell Cycle Modulation Halts the proliferation of cancer cells. p21, p27, G1/S transition

Table 2: Selected Clinical Investigations of this compound in Oncology

Cancer Type Key Findings
Basal Cell Carcinoma Reduction in tumor size and cell proliferation. scispace.comnih.gov
Prostate Cancer Demonstrated clinical activity in castration-resistant disease. iiarjournals.org
Non-Small Cell Lung Cancer Potential survival benefit when combined with chemotherapy. ecancer.org
Breast Cancer Response in heavily pre-treated triple-negative breast cancer; modulation of angiogenic factors. nih.govnih.gov
Glioblastoma Preclinical evidence of tumor growth inhibition via autophagy induction. nih.gov

Table 3: Compound Names Mentioned

Compound Name
5-FU
Adriamycin
Arsenic trioxide
Bevacizumab
Carboplatin
Cisplatin
Cyclopamine
Daunorubicin
Docetaxel
Doxorubicin
Etoposide
Fluconazole (B54011)
Gemcitabine
This compound
Ketoconazole
Lapatinib
Pemetrexed
Sonidegib
Topotecan
Vismodegib

Anti-Inflammatory and Immunomodulatory Activities

This compound, a triazole antifungal agent, has demonstrated a range of anti-inflammatory and immunomodulatory properties beyond its primary use. These effects are attributed to several distinct mechanisms of action that influence various components of the immune system.

Suppression of T-Lymphocyte Proliferation

Research has shown that this compound can suppress the proliferation of T-lymphocytes. nih.govspringermedizin.de In vitro studies have demonstrated that this compound inhibits mitogen-induced lymphocyte transformation at concentrations as low as 1 microgram/ml. nih.gov The potency of this compound in suppressing T-lymphocyte proliferation has been compared to that of cyclosporine. nih.govspringermedizin.de It is suggested that the phenylpiperazine ring of the this compound molecule is related to this immunosuppressive effect. springermedizin.de However, one study found that this compound did not affect the proliferation of naive T cells under either Th1 or Th2 deviating conditions in vitro. nih.govnih.govresearchgate.net This suggests that its inhibitory action may be more directed towards mature effector T cells. nih.gov

Inhibition of Neutrophil Chemotaxis and Interleukin-8 Production

This compound has been found to inhibit the movement and chemotaxis of neutrophils, which are key inflammatory cells. nih.govnih.govd-nb.inforesearchgate.net Studies have shown that at a concentration of 10 micrograms/ml, this compound suppresses neutrophil chemotaxis and random movement. nih.gov This anti-inflammatory effect is also linked to its ability to inhibit the production of interleukin-8 (IL-8), a potent neutrophil chemoattractant. nih.govd-nb.inforesearchgate.netbiotech-asia.orgbiotech-asia.org By reducing IL-8 levels, this compound can diminish the recruitment of neutrophils to sites of inflammation. biotech-asia.orgbiotech-asia.org

Inhibition of Pro-Inflammatory Metabolite Formation (e.g., 5-Lipoxygenase)

A significant aspect of this compound's anti-inflammatory activity is its ability to inhibit the 5-lipoxygenase (5-LO) pathway. nih.govd-nb.infobiotech-asia.orgbiotech-asia.org The 5-LO enzyme is crucial for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov Research indicates that this compound is a potent inhibitor of 5-LO, with an IC50 (half-maximal inhibitory concentration) of 2 x 10⁻⁶ mol/l for the formation of 5-LO metabolites in human polymorphonuclear leukocytes. nih.govnih.gov This inhibition of leukotriene formation contributes to its anti-inflammatory properties. biotech-asia.orgbiotech-asia.orgnih.gov

Table 1: Inhibitory Effects of this compound on Inflammatory Pathways

Target Effect IC50 Reference
5-Lipoxygenase Inhibition of metabolite formation 2 x 10⁻⁶ mol/l nih.govnih.gov
Neutrophil Chemotaxis Suppression 10 µg/ml nih.gov
T-Lymphocyte Proliferation Suppression 1 µg/ml nih.gov

Modulation of Hypersensitivity Reactions (e.g., Malassezia species-induced)

This compound has shown efficacy in modulating hypersensitivity reactions, particularly those induced by Malassezia species. nih.govd-nb.info This is relevant in conditions like head and neck dermatitis, a subtype of atopic dermatitis, where hypersensitivity to Malassezia is implicated. nih.govactasdermo.org Studies have demonstrated that systemic treatment with this compound can lead to significant clinical improvement in patients with head and neck dermatitis who have positive specific IgE levels to Malassezia. actasdermo.org This suggests that this compound's role extends beyond its antifungal action to modulate the host's immune response to these yeasts. nih.govzoetis.co.ukzoetis.ca

Antiviral Properties and Research

Recent research has uncovered the potential of this compound as an antiviral agent, operating through mechanisms distinct from its antifungal properties. This has opened avenues for its repurposing in the treatment of various viral infections.

Inhibition of NPC1 and Induction of LE/Lys-Cholesterol Accumulation

A key mechanism behind this compound's antiviral activity is its ability to inhibit the Niemann-Pick C1 (NPC1) protein. nih.govmdpi.comnih.govtandfonline.com NPC1 is a late endosomal/lysosomal membrane protein responsible for cholesterol transport. mdpi.comnih.gov By binding to and inhibiting NPC1, this compound disrupts cholesterol trafficking, leading to an accumulation of cholesterol within the late endosomes and lysosomes (LE/Lys). nih.govnih.govlife-science-alliance.org

This drug-induced cholesterol imbalance in the endolysosomal compartments has been shown to impair the entry and replication of a range of enveloped viruses. nih.govnih.govrki.de The elevated cholesterol levels in the endosomal membrane can impede the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytosol. nih.gov This mechanism has been demonstrated to be effective against various viruses, including influenza A virus (IAV), Ebola virus (EBOV), and coronaviruses. nih.govmdpi.comrki.de For instance, in vitro studies have shown that this compound inhibits SARS-CoV-2 replication with an EC50 (half-maximal effective concentration) in the low micromolar range. nih.gov

Table 2: In Vitro Antiviral Activity of this compound

Virus Cell Line EC50 Reference
SARS-CoV-2 Caco-2 2.3 µM nih.gov
SARS-CoV-2 Calu-3 0.43 µM nih.gov
SARS-CoV-2 VeroE6 0.39 µM nih.gov

In Vitro Antiviral Activity against Specific Viruses (e.g., SARS-CoV-2)

This compound has demonstrated antiviral properties against a variety of viruses in laboratory settings. researchgate.net Research has particularly focused on its potential activity against SARS-CoV-2, the virus responsible for COVID-19. Studies have shown that this compound can inhibit the replication of SARS-CoV-2 in different cell lines, including human Caco-2 and VeroE6 cells. nih.govnih.gov

The antiviral action of this compound is not limited to coronaviruses. It has also been found to be active against other respiratory viruses such as influenza A virus and human rhinovirus. news-medical.net The proposed mechanism for this antiviral effect involves the inhibition of cholesterol trafficking within the host cells, a process that many viruses depend on for replication. news-medical.netmdpi.com Specifically, this compound is thought to block cholesterol export from late endosomes by inhibiting the Niemann-Pick C1 (NPC1) protein. mdpi.com Furthermore, this compound has been identified as a broad-spectrum inhibitor of enteroviruses, including enterovirus 71 (EV71), coxsackievirus, and poliovirus, by targeting the viral nonstructural protein 3A. asm.org

The primary metabolite of this compound, 17-OH this compound (hydroxy-itraconazole), has also exhibited antiviral activity against SARS-CoV-2. news-medical.netbiorxiv.org However, the potency of both this compound and its metabolite is generally lower than that of direct-acting antiviral drugs like remdesivir. news-medical.netbiorxiv.org

Table 1: In Vitro Antiviral Activity of this compound and its Metabolite against SARS-CoV-2

CompoundVirusCell LineAssayEC₅₀ (Half-maximal effective concentration)Viral Yield ReductionReference
This compound SARS-CoV-2Human Caco-2MTT2.3 µM~2-log₁₀ news-medical.netbiorxiv.orgnih.gov
This compound SARS-CoV-2Human Caco-2CPE1.5 µMNot specified nih.gov
This compound SARS-CoV-2VeroE6-eGFPNot specifiedNot specified~2-log₁₀ researchgate.net
This compound Influenza A Virus (IAV)Calu-3Not specifiedSimilar to other IAV strainsNot specified mdpi.com
This compound Enterovirus 71 (EV71)Not specifiedCPE1.15 µMNot specified asm.org
17-OH this compound SARS-CoV-2Human Caco-2MTT3.6 µM~1-log₁₀ news-medical.netbiorxiv.orgnih.gov
17-OH this compound SARS-CoV-2Human Caco-2CPE1.2 µMNot specified nih.gov
17-OH this compound SARS-CoV-2VeroE6-eGFPNot specified~1-log₁₀ researchgate.net
Remdesivir (control) SARS-CoV-2Human Caco-2MTT0.4 µM~3-log₁₀ news-medical.netbiorxiv.orgnih.gov
GS-441524 (control) SARS-CoV-2VeroE6-eGFPNot specifiedNot specified>4-log₁₀ researchgate.net

CPE: Cytopathic Effect; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay; eGFP: enhanced Green Fluorescent Protein.

Preclinical and Clinical Study Outcomes in Viral Infections

Despite the promising in vitro antiviral activity, the translation of these findings into clinical effectiveness has been challenging. nih.govnih.gov

SARS-CoV-2 (COVID-19): Preclinical studies using a hamster model of acute SARS-CoV-2 infection did not show a benefit from this compound treatment. nih.govnih.gov Even with adequate drug concentrations in plasma and lung tissue, this compound failed to reduce the viral load in the lungs, ileum, or stools. nih.govnih.govresearchgate.net Furthermore, in a hamster model designed to study viral transmission, this compound did not prevent the spread of the virus. nih.govnih.gov

In parallel with these preclinical investigations, a proof-of-concept, open-label, randomized clinical trial was initiated to evaluate this compound in hospitalized patients with moderate to severe COVID-19. nih.govnih.gov However, the trial was prematurely discontinued. nih.govnih.gov This decision was based on the negative results from the preclinical hamster studies and an interim analysis of the clinical data, which showed no indication of a more favorable outcome for patients receiving this compound compared to those receiving the standard of care. nih.govnih.gov

Influenza A Virus (IAV): In contrast to the findings for SARS-CoV-2, preclinical research on influenza A virus has been more encouraging. This compound displayed antiviral capability in a murine model of IAV infection. mdpi.com Studies in cell culture models of polarized bronchial cell monolayers showed that combining this compound with the antiviral drug oseltamivir (B103847) resulted in significantly stronger antiviral effects against IAV compared to either drug used alone. mdpi.com This suggests a potential role for this compound as a host-directed therapy in combination with other antivirals for influenza. mdpi.com

Other Investigational Non-Antifungal Actions

Acceleration of Nail Matrix Turnover Rate and Induction of Nail Growth

Beyond its antimicrobial and anticancer properties, this compound has been observed to affect nail growth. nih.govresearchgate.net Several reports indicate that this compound can increase the rate of nail growth. nih.govdermnetnz.org This effect is thought to be due to an acceleration of the nail matrix turnover rate. nih.govresearchgate.netspringermedizin.de The nail matrix is the part of the nail bed responsible for producing the nail plate.

A study utilizing optical profilometry, a technique for measuring surface texture, analyzed the nail surfaces of patients treated with this compound. nih.gov The findings revealed that treatment, particularly with a pulse-dose regimen, was associated with the appearance of nail beading, characterized by a higher number of peaks and greater surface roughness. nih.gov These surface irregularities are considered indicative of a faster turnover of the nail matrix. nih.gov While fungal infections themselves can slow nail growth, it is believed that this compound may primarily accelerate the turnover rate of matrix cells. egms.de

This property has been considered in the context of conditions like yellow nail syndrome, where nail growth is significantly slowed. nih.govspringermedizin.de In one case, the addition of this compound to vitamin E therapy for a patient with yellow nail syndrome and a secondary onychomycosis resulted in considerable improvement in fingernail regrowth, likely due to this acceleration of the nail growth rate. springermedizin.de

Advanced Drug Delivery Systems for Itraconazole

Strategies for Enhancing Solubility and Bioavailability

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. This in-situ formation of nanoemulsions provides a large interfacial area for drug release and absorption, significantly enhancing the solubility and bioavailability of poorly water-soluble drugs like itraconazole. researchgate.netresearchgate.netinsightsjhr.com

Research has focused on optimizing SNEDDS formulations to maximize this compound's therapeutic potential. researchgate.netinsightsjhr.com Studies have involved screening various oils, surfactants, and co-surfactants to identify combinations that offer the highest solubilization capacity for this compound. longdom.orgjazindia.com For instance, one study successfully developed an this compound SNEDDS using Capmul MCM as the oil phase, Tween 20 as the surfactant, and Propylene Glycol as the co-surfactant. jneonatalsurg.com Another investigation utilized oleic acid, Tween 80, and PEG 200 for the same purpose. researchgate.net The development process often involves the construction of pseudo-ternary phase diagrams to identify the optimal concentration ranges of the excipients that lead to the formation of stable nanoemulsions. researchgate.netresearchgate.net

The resulting this compound SNEDDS formulations have demonstrated significant improvements in dissolution rates compared to the pure drug and even commercially available formulations. researchgate.netlongdom.org For example, an optimized SNEDDS formulation achieved complete drug dissolution within 180 minutes, whereas a commercial capsule released only 67% of the drug after 600 minutes. researchgate.net Pharmacokinetic studies in rats have confirmed that these SNEDDS formulations can significantly increase the absorption rate of this compound. longdom.org Solid-SNEDDS (S-SNEDDS) have also been developed, showing a drug release of 98.82% in 8 hours, which was superior to the marketed formulation. jneonatalsurg.com

Table 1: Research Findings on this compound SNEDDS

Formulation Components Key Findings Reference
Oil: Capmul MCM, Surfactant: Tween 20, Co-surfactant: Propylene Glycol Mean particle size of 95.2 nm, drug content of 95.15%, entrapment efficiency of 89.56%, and 98.82% drug release in 8 hours. jneonatalsurg.com
Oil: Oleic acid, Surfactant: Tween 80, Co-surfactant: PEG 200 Complete dissolution in 180 minutes, outperforming commercial Sporanox® capsules. researchgate.net
Oil: NMP, Surfactant: Labrasol, Co-surfactant: Transcutol Droplet size ranged from 80 nm to 613 nm, with the best formulation showing 94% dissolution in 120 minutes. longdom.org
Oil: Castor oil, Surfactant: Tween 20, Co-surfactant: PEG 200 Droplet size ranged from 120 nm to 505 nm with a zeta potential of -35 mV. researchgate.net
Oil: Tocopherol acetate, Surfactant: Pluronic L64, Co-surfactant: Transcutol Enhanced bioavailability in rats, particularly when administered with a lipidic diet. nih.gov

Polymeric Nanoparticles (e.g., mPEG-b-PLA, Eudragit RL 100 based)

Polymeric nanoparticles have emerged as a promising platform for the delivery of this compound, offering advantages such as controlled release, improved stability, and enhanced bioavailability. medwinpublishers.comrsc.org These nanoparticles are formulated by encapsulating the drug within a biodegradable and biocompatible polymer matrix.

One approach involves the use of diblock copolymers like monomethoxypoly(ethylene glycol)-b-poly(lactic acid) (mPEG-b-PLA). rsc.org Nanoparticles formulated with this copolymer have been shown to provide sustained release of this compound and exhibit improved antifungal activity. rsc.org An in vivo biodistribution study demonstrated that these nanoparticles could be retained in blood circulation for longer periods and selectively accumulate in organs rich in the reticuloendothelial system compared to commercial cyclodextrin-based injections. rsc.org

Another polymer utilized for this compound nanoparticle formulation is Eudragit RL 100. ijpsonline.com Nanoparticles prepared using this polymer via the solvent displacement technique have been incorporated into transdermal patches. ijpsonline.com These patches exhibited a biphasic release pattern and demonstrated a significantly higher drug flux across rat skin compared to a pure drug ointment or gel. ijpsonline.com The permeability of this compound from the nanoparticle-loaded transdermal patch was enhanced by 2.63-fold compared to the pure drug. ijpsonline.com

The ionic gelation method has also been employed to prepare this compound nanoparticles using chitosan (B1678972). medwinpublishers.com A formulation with a 1:6 ratio of drug to chitosan resulted in nanoparticles with an average size of 201.67 nm, a polydispersity index of 0.111, and an entrapment efficiency of 89.04%. medwinpublishers.com

Table 2: Research Findings on this compound Polymeric Nanoparticles

Polymer Formulation Method Key Findings Reference
mPEG-b-PLA Film hydration Enhanced sustained drug release and inhibited fungal infection. Showed better biocompatibility than marketed cyclodextrin (B1172386) formulations. rsc.org
Eudragit RL 100 Solvent displacement Incorporated into transdermal patches, showing a high flux of 63.24 µg/cm²/h and a 2.63-fold enhancement in permeability. ijpsonline.com
Chitosan Ionic gelation Particle size of 201.67 nm, polydispersity index of 0.111, and entrapment efficiency of 89.04%. medwinpublishers.com
Ethylcellulose Evaporation emulsion Nanoparticles with a size of approximately 200 nm and a drug encapsulation efficiency of 98.79%. pharmaexcipients.comresearchgate.net

Lipid Nanocapsules (LNCs) and Modified LNCs (e.g., Miltefosine-Modified)

Lipid nanocapsules (LNCs) are biomimetic nanocarriers that have shown significant potential for delivering lipophilic drugs like this compound. mdpi.com They are typically composed of an oily core surrounded by a shell of surfactants and have a hybrid structure between polymeric nanocapsules and liposomes. mdpi.com LNCs offer advantages such as high entrapment efficiency for lipophilic drugs and good stability. nih.govresearchgate.netnih.gov

Studies have demonstrated that this compound-loaded LNCs can be successfully formulated with high entrapment efficiencies, often exceeding 97%. nih.govtandfonline.comnih.gov These nanocarriers have been investigated for various applications, including topical and anticancer therapies. For topical delivery, this compound-LNCs have been incorporated into gels, which enhanced the dermal retention of the drug in excised human skin compared to conventional gels. researchgate.netnih.gov

A particularly innovative approach involves the modification of LNCs with other bioactive molecules to enhance their therapeutic effect. For instance, miltefosine-modified LNCs (M-ITC-LNC) have been developed for anticancer applications. nih.govtandfonline.comiiarjournals.org These modified nanocapsules, incorporating a subtherapeutic dose of miltefosine (B1683995), exhibited a small particle size (43–46 nm) and high entrapment efficiency (>97%). nih.govtandfonline.comnih.gov In vitro and in vivo studies on breast cancer models revealed that M-ITC-LNCs significantly enhanced the anticancer activity of this compound compared to both an this compound solution and unmodified LNCs. nih.govtandfonline.comnih.gov The superior performance was attributed to the combined effects of miltefosine on the structural and release properties of the LNCs, as well as its own distinct bioactivities. nih.govtandfonline.com

Table 3: Research Findings on this compound Lipid Nanocapsules (LNCs)

Formulation Type Key Findings Reference
Unmodified LNCs High entrapment efficiency (>98%), particle size of ~50 nm, and enhanced dermal retention when formulated as a gel. researchgate.netnih.gov
Miltefosine-Modified LNCs (M-ITC-LNC) Particle size of 43–46 nm, entrapment efficiency >97%, sustained drug release, and significantly enhanced anticancer activity in breast cancer models. nih.govtandfonline.comnih.gov
Biosurfactant-Modified LNCs High entrapment efficiency (>98%), particle size of 42-45 nm, and sustained this compound release. researchgate.net

Niosomes for Topical Delivery

Niosomes are non-ionic surfactant-based vesicles that have gained attention as carriers for topical drug delivery. cabidigitallibrary.orgjddtonline.info They can enhance the residence time of drugs in the stratum corneum and epidermis, thereby improving therapeutic efficacy while minimizing systemic absorption. cabidigitallibrary.orgjddtonline.infojddtonline.info

This compound has been successfully incorporated into niosomal formulations for topical application. cabidigitallibrary.orgiajps.com These niosomes are typically prepared using the thin-film hydration method, employing non-ionic surfactants such as Span series (e.g., Span 20, Span 40, Span 60) and cholesterol as a stabilizing agent. cabidigitallibrary.orgjddtonline.infoiajps.com The ratio of drug, surfactant, and cholesterol is a critical parameter that influences the characteristics of the niosomes, including vesicle size and entrapment efficiency. cabidigitallibrary.orgjddtonline.info

Studies have shown that this compound-loaded niosomes can achieve high entrapment efficiencies. For example, formulations using different Spans and drug-surfactant-cholesterol ratios have reported entrapment efficiencies ranging from 57.2% to 73.2%. cabidigitallibrary.orgjddtonline.info Another study reported an entrapment efficiency of 71.2% for a specific formulation. iajps.com

Once prepared, the niosomal dispersion can be incorporated into a gel base, often using polymers like Carbopol 940, to create a suitable formulation for topical application. cabidigitallibrary.orgiajps.com In vitro permeation studies have demonstrated that niosomal gels can prolong the release of this compound and increase its retention in the skin. cabidigitallibrary.orgiajps.com For instance, one study reported a drug release of 55.67% from a niosomal gel, while another reported a release of 98.87% after 24 hours. cabidigitallibrary.orgiajps.com Furthermore, this compound niosomes have shown greater in vitro antimycotic activity against Candida albicans compared to marketed formulations. scispace.comnih.gov

Table 4: Research Findings on this compound Niosomes for Topical Delivery

Surfactant(s) Drug:Surfactant:Cholesterol Ratio Key Findings Reference
Span 20, 40, 60 1:1:1, 1:2:1, 1:3:1 Entrapment efficiency up to 73.2%; niosomal gel showed 55.67% drug release. cabidigitallibrary.orgjddtonline.info
Span 40, 60; Tween 60 1:1:0.2, 1:1.5:0.3, 1:2:0.4 Entrapment efficiency up to 71.2%; niosomal gel showed 98.87% drug release after 24 hours. iajps.com
Span 60 N/A Vesicle size and entrapment efficiency were dependent on the surfactant-to-cholesterol ratio and the quantity of ethanol (B145695) used. scispace.comnih.gov

Disordered Drug Delivery Systems (Amorphous Solid Dispersions with Hydrophilic Polymers)

Amorphous solid dispersions (ASDs) represent a highly effective strategy for enhancing the solubility and dissolution rate of poorly water-soluble drugs like this compound. mdpi.com In this approach, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix, converting it into a high-energy amorphous state. nih.gov This amorphous form has a disordered molecular structure, which leads to improved apparent water solubility and dissolution, ultimately enhancing oral absorption. mdpi.com

A key hydrophilic polymer used in developing ASDs for this compound is hydroxypropyl methylcellulose (B11928114) (HPMC). nih.govnih.gov Research has explored the use of a lower viscosity grade of HPMC (Pharmacoat 603) to create a "disordered drug delivery system" for this compound in tablet form. nih.govnih.gov This system involves creating a glass solution of this compound and HPMC, which is then coated onto pellets and compressed into tablets. nih.gov

Extensive characterization has confirmed the complete molecular embedment of this compound in an amorphous state within the polymer matrix, a state that remained stable under both real-time and accelerated stability conditions. nih.gov The developed formulation demonstrated a comparative in vitro dissolution profile to the reference product, Sporanox®. nih.gov

The process of scaling up these formulations from lab to industrial scale involves critical considerations, including the control of residual solvents, the effect of pellet size on dissolution, and the compressibility of the coated pellets. nih.gov Bioequivalence studies in healthy human volunteers under fed conditions have shown that the developed this compound tablets are bioequivalent to the reference product. nih.gov This disordered drug delivery approach offers a robust method for formulating poorly soluble drugs into effective oral dosage forms. nih.gov

Table 5: Research Findings on this compound Disordered Drug Delivery Systems

Polymer Formulation Approach Key Findings Reference
Hydroxypropyl Methylcellulose (HPMC) (Pharmacoat 603) Molecular trapping in a glass system, coated onto pellets, and compressed into tablets. Complete amorphization of this compound, sustained stability, and bioequivalence to the reference product (Sporanox®). nih.govnih.gov

Cyclodextrin Complexation (e.g., Hydroxypropyl-β-Cyclodextrin for Oral Solutions and Intravenous Formulations)

Cyclodextrin complexation is a well-established technique for improving the solubility and bioavailability of poorly water-soluble drugs. fabad.org.tr Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate hydrophobic drug molecules, forming an "inclusion complex." fabad.org.tr This complexation effectively increases the aqueous solubility of the guest drug.

For this compound, which is practically insoluble in water, complexation with cyclodextrins has been a pivotal strategy in developing commercially successful formulations. cyclolab.humdpi.com The most notable cyclodextrin used for this purpose is hydroxypropyl-β-cyclodextrin (HP-β-CD). cyclolab.huqucosa.defda.gov The use of HP-β-CD has enabled the creation of both oral solutions and intravenous formulations of this compound, which provide higher and more consistent plasma concentrations compared to the original capsule formulation. cyclolab.huqucosa.de

The commercial product Sporanox® oral solution contains this compound complexed with HP-β-CD, which significantly enhances its solubility and bioavailability. cyclolab.humdpi.commdpi.com Similarly, the intravenous formulation is also based on this complexation technology. cyclolab.hufda.gov

Research has explored the complexation of this compound with various cyclodextrins, including β-cyclodextrin (β-CD), HP-β-CD, and randomized methylated-β-cyclodextrin (RAMEB). fabad.org.tr Phase solubility studies have shown that HP-β-CD and RAMEB form soluble complexes with this compound, while β-CD forms complexes with limited solubility. fabad.org.tr Studies have demonstrated that complexation can increase the solubility of this compound significantly. fabad.org.tr For instance, the solubility of this compound was increased from 4.5 µg/ml to 12.39 µg/ml with HP-β-CD and to 14.05 µg/ml with RAMEB. fabad.org.tr Furthermore, the inclusion of water-soluble polymers like polyethylene (B3416737) glycol (PEG) 4000 can further enhance the solubilizing effect of the cyclodextrin. fabad.org.tr

Table 6: Research Findings on this compound Cyclodextrin Complexation

Cyclodextrin Type Formulation Type Key Findings Reference
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Oral solution and intravenous formulation (e.g., Sporanox®) Significantly increases solubility and provides higher, more consistent plasma concentrations than capsule formulations. cyclolab.huqucosa.defda.gov
β-Cyclodextrin (β-CD) Inclusion complex Forms complexes with limited solubility. fabad.org.tr
Randomized Methylated-β-Cyclodextrin (RAMEB) Inclusion complex Increases this compound solubility to 14.05 µg/ml. fabad.org.tr
β-Cyclodextrin (β-CD) Inclusion complex for ocular delivery Increased the solubility of this compound by up to 4-fold. tandfonline.com
Hydroxybutenyl-β-cyclodextrin (HBenBCD) Oral and intravenous formulations Increased this compound solubility 17-fold and provided higher bioavailability than Sporanox®. mdpi.com

Transdermal Delivery Systems

The transdermal delivery of this compound presents a promising alternative to oral administration, aiming to bypass issues like low bioavailability and gastrointestinal side effects. ijpsjournal.com Various advanced systems are being explored to overcome the natural barrier of the stratum corneum and effectively deliver the drug through the skin.

Vesicular Carrier Systems:

Ethosomes: These are soft, malleable lipid vesicles containing phospholipids, water, and a high concentration of ethanol (20-45%). core.ac.uk The ethanol enhances drug permeation by fluidizing the lipids of the stratum corneum. Studies have focused on developing this compound-loaded ethosomal gels. slideshare.netjbino.comindexcopernicus.com Formulations prepared by sonication and containing 30% w/w methanol (B129727) have shown high entrapment efficiency and suitable characteristics for skin penetration. slideshare.netjbino.com Research indicates that ethosomal systems can effectively deliver this compound into and through the skin, with one study reporting a steady-state transdermal flux of 54.2 ± 1.46 µg/h/cm². core.ac.ukjbino.com

Proniosomes: These are dry, free-flowing granular products that, upon hydration, form niosomal dispersions. A study evaluating proniosomal gels for this compound delivery found that they are promising nano-vesicular carriers. ijpsjournal.com An optimized gel formulation using Carbopol and HPMC demonstrated prolonged drug release for up to 8 hours, following a diffusion-controlled release pattern. ijpsjournal.com

Transfersomes: These are ultra-deformable vesicles that can squeeze through pores in the stratum corneum much smaller than their own diameter. An investigation into transfersomal gel formulations for this compound showed sustained and controlled drug release over 12 hours. ajper.com The optimized transfersomal gel was identified as a promising candidate for topical delivery with enhanced skin permeation. ajper.com

Nanoparticle-Based Systems:

Nanoparticle-Loaded Patches: To facilitate absorption, this compound can be formulated into nanoparticles which are then incorporated into transdermal patches. ijpsonline.com In one study, nanoparticles were prepared with Eudragit RL 100 and then loaded into patches made with HPMC and PVP. ijpsonline.com Ex vivo flux studies using rat skin showed that the nanoparticle-loaded patch had a high flux of 63.24 μg/cm²/h, representing a 2.63-fold enhancement in permeability compared to the pure drug. ijpsonline.com

Microemulsion-Based Systems:

Microemulsions: These are clear, stable, isotropic mixtures of oil, water, surfactant, and cosurfactant. An oil-in-water microemulsion-based gel with 1% this compound was developed for topical delivery. nih.gov The optimized formulation, consisting of Capryol 90, Soluphor P/Transcutol P, and Lutrol F127, had a droplet size of less than 100 nm and demonstrated a permeation rate (flux) of 4.234 μg/cm²/h across excised rat skin. nih.gov Another study using isopropyl myristate and oleic acid as the oil phase and Tween-80 and Transcutol P as the surfactant/cosurfactant system developed a microemulsion with a transdermal flux of 0.2235 ± 0.090 mg h⁻¹ cm⁻². tandfonline.com These systems show potential as effective vehicles for the topical delivery of this compound. nih.govtandfonline.com

Table 1: Research Findings on Transdermal Delivery Systems for this compound

Delivery System Key Components Research Finding Source
Ethosomal Gel Phospholipids, Ethanol (30% w/w), Methanol Showed highest entrapment efficiency and suitable characteristics for skin penetration. slideshare.netjbino.com
Proniosomal Gel Tween 20, Carbopol, HPMC Prolonged drug release up to 8 hours with diffusion-controlled kinetics. ijpsjournal.com
Nanoparticle Patch Eudragit RL 100, HPMC, PVP Achieved a high flux of 63.24 μg/cm²/h and a 2.63-fold permeability enhancement compared to pure drug. ijpsonline.com
Microemulsion Gel Capryol 90, Soluphor P/Transcutol P, Lutrol F127 Droplet size <100 nm; permeation flux of 4.234 μg/cm/h across rat skin. nih.gov
Microemulsion Isopropyl myristate, Oleic acid, Tween-80, Transcutol P Achieved a transdermal flux of 0.2235 ± 0.090 mg h⁻¹ cm⁻². tandfonline.com

Comparative Bioavailability Studies of Different Formulations

The bioavailability of this compound is heavily dependent on its formulation due to its poor aqueous solubility. afjbs.comeurekaselect.com Numerous studies have compared different formulations to improve its absorption and reduce variability.

Conventional vs. Advanced Formulations:

SUBA-Itraconazole vs. Conventional this compound (C-ITZ): A novel formulation, SUBA-itraconazole (S-ITZ), which contains a solid dispersion of the drug in a pH-dependent polymeric matrix, was developed to enhance dissolution and absorption. oup.com Studies have shown that S-ITZ has a significantly increased oral bioavailability (173%) compared to conventional capsules (C-ITZ). oup.comasm.org A single-dose bioequivalence study found that under fed conditions, the geometric mean ratio for the area under the curve (AUC) of S-ITZ to C-ITZ was 94.67%. asm.org The 65-mg S-ITZ capsule achieves bioequivalence to a 100-mg C-ITZ capsule. asm.org S-ITZ also demonstrates less interpatient variability in absorption. asm.orgasm.org

Oral Solution vs. Capsules: An oral solution of this compound formulated with hydroxypropyl-beta-cyclodextrin (HPBCD) was developed to improve solubility. afjbs.comoup.com This formulation demonstrated enhanced absorption and bioavailability compared to the original capsule formulation. researchgate.net The bioavailability of this compound and its active metabolite, hydroxy-itraconazole, was found to be 30-33% and 35-37% greater, respectively, when administered as the oral solution compared to the capsule. jnjmedicalconnect.com Furthermore, the bioavailability of the oral solution is about 30% higher when taken in a fasted state compared to a fed state. jnjmedicalconnect.com

Nanocrystal Formulations vs. HPBCD Solution: A NanoCrystal Formulation (NCF) was developed as an alternative to the HPBCD intravenous solution. asm.org Pharmacokinetic profiles after 200-mg doses of this compound as NCF and HPBCD formulations were found to be comparable regarding the terminal half-life, both after a single dose and at steady state. asm.org

Solid Lipid Nanoparticles (SLNs) vs. Conventional Dosage Form: this compound-loaded SLNs have been shown to significantly augment the bioavailability of the drug after oral administration in rats compared to conventional forms. afjbs.com The SLN formulation demonstrated the potential for faster absorption and maintaining higher drug levels for a longer duration. afjbs.com

Table 2: Comparative Bioavailability of this compound Formulations

Comparison Condition Key Bioavailability Finding Source
SUBA-Itraconazole vs. Conventional Capsule Healthy Volunteers Relative bioavailability of S-ITZ was 173% of C-ITZ, with 21% less variability. asm.org
SUBA-Itraconazole vs. Conventional Capsule Fed State Geometric mean S-ITZ/C-ITZ ratio for AUCinf was 94.67%. asm.org
Oral Solution vs. Capsule Healthy Volunteers Bioavailability of this compound was 30-33% greater with the oral solution. jnjmedicalconnect.com
Generic Capsule vs. Reference (SPORANOX®) Fasted State A test formulation of an this compound 100mg capsule was found to be bio-inequivalent to the reference formulation. ijrps.com

Impact of Formulation on Pharmacokinetic Profiles

Different formulations of this compound significantly alter its pharmacokinetic profile, including key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life. oup.comresearchgate.net

Oral Formulations:

Capsules: The original capsule formulation exhibits non-linear, saturation kinetics. oup.com Its absorption is highly variable and influenced by factors like gastric pH and food intake. afjbs.comasm.org Under fasted conditions, this compound absorption from capsules is generally decreased. tandfonline.com

Oral Solution (Cyclodextrin-based): The oral solution formulated with cyclodextrin improves the predictability of blood levels. oup.comresearchgate.net It leads to enhanced absorption and bioavailability compared to capsules. researchgate.net Studies show that the Cmax and AUC for the oral solution are significantly higher than for the capsule formulation. jnjmedicalconnect.com

SUBA-Itraconazole: This formulation provides a relative bioavailability of approximately 173% compared to conventional capsules and reduces inter-subject variability by 21%. asm.org A population pharmacokinetic model showed that food intake resulted in a 27% reduction in bioavailability and a 58% reduction in the absorption rate, irrespective of whether the SUBA or conventional formulation was used. asm.org

Parenteral and Nanoparticle Formulations:

Nanocrystal Formulation (NCF): In single and multiple ascending dose studies, the NCF showed a dose-dependent half-life, increasing from 44 hours (100 mg) to over 150 hours (300 mg) at steady state. asm.org Similar dose-dependent effects were observed for the AUC of both this compound and its hydroxy metabolite. asm.org A semi-mechanistic model described the pharmacokinetics as involving the dissolution of this compound drug particles from the nanocrystals followed by first-order distribution and elimination. nih.govresearchgate.net

Solid Lipid Nanoparticles (SLNs): In-vivo studies in rats with this compound-loaded SLNs showed faster absorption and augmented bioavailability compared to conventional forms. afjbs.com SLNs also demonstrated the potential to act as a depot formulation, maintaining higher drug levels for an extended period. afjbs.com An optimized SLN formulation showed a particle size of 335.6±8.0 nm and an entrapment efficiency of 99.5±1.5%. nih.gov

Nanocrystals (Oral): In a study comparing oral this compound nanocrystals (ITZ-Nanos) to pellets in rats, the ITZ-Nano group showed a Cmax of 742.49 ± 11.23 ng/mL with a Tmax of around 8 hours, while the pellet group peaked at approximately 2 hours. mdpi.com The nanocrystals exhibited rapid initial dissolution, followed by a slower, continuous dissolution. mdpi.com

Table 3: Impact of Formulation on this compound Pharmacokinetic Parameters

Formulation Subject Key Pharmacokinetic Findings Source
Nanocrystal Formulation (NCF) Healthy Subjects Dose-dependent half-life, increasing from 44h (100 mg) to >150h (300 mg) at steady state. AUC was also dose-dependent. asm.org
Oral Nanocrystals vs. Pellets Rats Nanocrystals: Tmax ~8 h, Cmax = 742.49 ng/mL. Pellets: Tmax ~2 h. mdpi.com
Oral Solution vs. Capsule Healthy Subjects Bioavailability of this compound and hydroxy-itraconazole was ~30-37% greater with the solution. jnjmedicalconnect.com
SUBA-Itraconazole vs. Conventional Healthy Subjects Relative bioavailability of SUBA-Itraconazole was 173% of conventional formulation. asm.org
Compounded Suspension vs. Reference Dogs Relative bioavailability of compounded this compound was only 5.52% (AUC) and 4.14% (Cmax) of the reference formulation. researchgate.net

Toxicology and Safety Research of Itraconazole Mechanistic Focus

Hepatotoxicity Mechanisms (e.g., Altered Sterol Synthesis, P450 Enzyme Inhibition)

The precise mechanisms underlying itraconazole-induced hepatotoxicity are not fully elucidated but are thought to be linked to its impact on sterol synthesis and cytochrome P450 (CYP) enzyme activity. nih.gov this compound is a potent inhibitor of the mammalian CYP3A4 enzyme, which can lead to significant drug-drug interactions, altering the plasma concentrations of other medications and potentially increasing their toxicity. nih.govfrontiersin.org

Research suggests that the hepatotoxicity of triazole antifungals like this compound may stem from their competitive inhibition of hepatic oxidative metabolism through binding to CYP450 enzymes. frontiersin.org This interference can disrupt normal cellular processes and lead to liver injury. Studies in rats have shown that this compound can cause dose-dependent increases in plasma alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP) activities, along with hepatocellular necrosis and other liver abnormalities. researchgate.net The inhibition of CYP3A4 by this compound is a key factor, as this enzyme is involved in the metabolism of many drugs. frontiersin.org This inhibition can increase the risk of liver damage when this compound is co-administered with other drugs metabolized by this pathway. frontiersin.org

Table 1: Research Findings on this compound-Induced Hepatotoxicity

Study Type Model Key Findings Reference
In vivo Rats Dose-dependent increases in ALT and ALP, hepatocellular necrosis, biliary cirrhosis. researchgate.net
In vivo Rats Pretreatment with a non-selective CYP450 inhibitor (SKF 525A) increased the hepatotoxicity of this compound. nih.gov
Review Human This compound is a potent inhibitor of CYP3A4, leading to potential drug-drug interactions and hepatotoxicity. nih.govfrontiersin.org
Database Analysis FDA Adverse Event Reporting System This compound was associated with a significant number of drug-induced liver injury reports. frontiersin.org

Cardiotoxicity Research (e.g., QTc Prolongation Mechanisms, Heart Failure Considerations)

This compound has been associated with cardiotoxicity, including reports of congestive heart failure (CHF) and QTc interval prolongation. nih.govdroracle.ainih.gov The U.S. Food and Drug Administration (FDA) issued a black box warning for this compound regarding the risk of new or worsening heart failure. oup.com

The negative inotropic effect of this compound is a primary concern. researchgate.netsandoz.com This effect, which reduces the force of heart muscle contraction, may contribute to the development or exacerbation of heart failure. researchgate.net While the exact mechanism for this is not fully understood, it is believed to be a direct effect on the heart muscle. researchgate.net Cases of acute systolic heart failure have been reported in patients using this compound. researchgate.net

Furthermore, this compound can prolong the QTc interval, an indicator of delayed ventricular repolarization, which can increase the risk of life-threatening arrhythmias like Torsades de Pointes. nih.gov This effect is particularly concerning when this compound is co-administered with other drugs known to prolong the QTc interval. nih.gov A review of the FDA Adverse Event Reporting System (FAERS) database identified numerous cases of cardiac toxicity possibly associated with this compound. oup.com

Table 2: Research Findings on this compound-Induced Cardiotoxicity

Study Type Focus Key Findings Reference
Case Series Retrospective analysis Identified a range of cardiac toxicities including new-onset hypertension, edema, and heart failure. nih.gov
Database Analysis FDA Adverse Event Reporting System Found an association between this compound use and congestive heart failure. oup.comresearchgate.net
Review Mechanism This compound has a negative inotropic effect and can prolong the QTc interval. nih.govresearchgate.net

Bone and Dental Anomalies in Preclinical Models

Preclinical toxicology studies in rats have revealed that this compound can induce bone and dental abnormalities. fda.govhiv.govfda.gov These studies have shown that this compound administration can lead to reduced bone plate activity, thinning of the compacta of long bones, and increased bone fragility. fda.govhiv.govfda.gov In juvenile dogs, chronic administration of this compound resulted in a global decrease in bone mineral density. medicines.org.uk

At higher dosage levels in rats, this compound has also been observed to cause dental issues, specifically inducing a small tooth pulp with a hypocellular appearance. hiv.govfda.gov The long-term effects of this compound on bone growth in children are unknown, and its use in pediatric patients is recommended only when the potential benefit outweighs the risks. hres.cae-lactancia.org

Table 3: Preclinical Findings of this compound on Bone and Dental Health

Animal Model Dosage Observed Anomalies Reference
Rats As low as 20 mg/kg/day Reduced bone plate activity, thinning of zona compacta, increased bone fragility. fda.govhiv.govfda.gov
Rats 80 mg/kg/day (1 year) or 160 mg/kg/day (6 months) Small tooth pulp with hypocellular appearance. hiv.govfda.gov
Juvenile Dogs Chronic administration Global lower bone mineral density. medicines.org.uk

Reproductive and Developmental Toxicology Studies

Reproductive and developmental toxicology studies have indicated that this compound can have adverse effects on the fetus. In animal studies, this compound has demonstrated reproductive toxicity. medicines.org.uk Specifically, in rats, this compound was found to cause a dose-related increase in maternal toxicity, embryotoxicity, and teratogenicity, leading to major skeletal defects. e-lactancia.org In mice, observed teratogenic effects included encephaloceles and/or macroglossia at a dosage of approximately 80 mg/kg/day. e-lactancia.org

A study in pregnant rats showed that this compound administration during the organogenesis period resulted in abnormalities such as abdominal hernia, protruding tongue, exencephaly, and various skull and vertebral bone defects. tandfonline.com The study also indicated that this compound increased DNA damage in fetal osteocytes. tandfonline.com Research has also explored the effects of this compound on the developing ovaries in rats, suggesting that hedgehog signaling disruptors like this compound may affect ovary development, with potential long-term consequences for female reproductive health. nih.govnih.gov Due to these findings, this compound is contraindicated for use during pregnancy except in life-threatening situations where the potential benefit to the mother outweighs the potential harm to the fetus. e-lactancia.org

Table 4: Findings from Reproductive and Developmental Toxicology Studies of this compound

Animal Model Gestational Period of Exposure Key Findings Reference
Rats Organogenesis Abdominal hernia, protruding tongue, exencephaly, skull and vertebral defects, increased DNA damage in fetal osteocytes. tandfonline.com
Rats Not specified Dose-related maternal toxicity, embryotoxicity, and teratogenicity (major skeletal defects). e-lactancia.org
Mice Not specified Encephaloceles and/or macroglossia. e-lactancia.org
Rat Ovaries (ex vivo) Gestational day 22 or postnatal day 3 Suppression of genes in the Hedgehog signaling pathway. nih.govnih.gov

Q & A

Q. What experimental methodologies are recommended for optimizing itraconazole-loaded nanoparticle formulations?

Methodological Answer: Nanoparticle optimization requires factorial design approaches to evaluate critical variables. For example, a 2³ factorial design can assess interactions between polymer concentration (e.g., PLGA), stabilizers (e.g., benzyl benzoate), and drug loading. Responses like particle size, encapsulation efficiency, and in vitro release profiles (e.g., sustained release over 24 hours) are analyzed using ANOVA and response surface methodology to identify optimal conditions . Validation should include robustness testing via fractional factorial designs (e.g., 2⁴⁻¹ design) to account for variables like column temperature or mobile phase composition in analytical methods .

Q. How do structural modifications of this compound influence antifungal efficacy and physicochemical properties?

Methodological Answer: Pyridine-substituted analogues of this compound can enhance water solubility and bioavailability while retaining antifungal activity. Structure-activity relationship (SAR) studies involve synthesizing derivatives with targeted substitutions (e.g., pyridine rings) and evaluating their MIC values against fungal strains like Candida albicans. Computational modeling (e.g., DFT for spectroscopic properties) and in vitro assays (e.g., logP for lipophilicity) are used to correlate structural changes with pharmacokinetic improvements .

Q. What analytical techniques are validated for quantifying this compound and its impurities in pharmaceutical formulations?

Methodological Answer: Reverse-phase HPLC with UV detection (256 nm) using a C18 column is standard. Method validation requires testing parameters like linearity (e.g., 0.1–100 µg/mL), precision (RSD <2%), and robustness via Box-Behnken or fractional factorial designs. For example, a 2³ full factorial design can optimize mobile phase pH, flow rate, and organic modifier concentration to resolve impurities B and F . Chemometric approaches ensure reproducibility across laboratories .

Advanced Research Questions

Q. How can contradictory findings on this compound’s clinical efficacy across diseases be systematically analyzed?

Methodological Answer: Contradictions (e.g., efficacy in fungal prophylaxis vs. lack of survival benefit in HIV patients) require meta-analyses stratified by patient subgroups (e.g., CD4+ counts <100 cells/µL) and dosing regimens. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can identify exposure-response relationships, while Bayesian networks may reconcile differences in tumor growth inhibition (cancer studies) versus antifungal mechanisms .

Q. What statistical frameworks are used to design and interpret clinical trials comparing preoperative vs. postoperative this compound administration?

Methodological Answer: Randomized controlled trials (RCTs) should use stratified randomization based on disease severity (e.g., Lund-Mackay scores in sinusitis). Primary endpoints (e.g., symptom scores, mycological clearance) are analyzed via mixed-effects models to account for repeated measures. Covariance adjustment for baseline characteristics (e.g., fungal load) and survival analysis (Kaplan-Meier curves) can address confounding. Evidence from a preoperative this compound trial showed a 30% improvement in cavity conditions (p<0.05) using ANCOVA .

Q. How can factorial design principles improve the detection of drug-drug interactions (DDIs) involving this compound?

Methodological Answer: A 2² factorial design can screen interactions between this compound and CYP3A4 inhibitors/inducers. In vitro assays (e.g., hepatocyte cultures) measure metabolite formation (hydroxy-itraconazole) under varied conditions. Nonlinear mixed-effects modeling (NONMEM) quantifies interaction magnitudes, while ANOVA identifies significant factors (p<0.01). For example, ritonavir co-administration increases this compound AUC by 3-fold, necessitating dose adjustments .

Q. What methodologies address the challenges of repurposing this compound for oncology applications?

Methodological Answer: Dose-finding studies in cancer require adaptive phase I/II designs with toxicity-efficacy trade-off analysis. PK sampling (trough concentrations) and tumor response metrics (RECIST criteria) are modeled via Emax models to establish optimal dosing (e.g., 600 mg/day for angiogenesis inhibition). Preclinical xenograft models should use pharmacokinetic-guided dosing to mimic human exposure, as murine metabolism differs significantly .

Data Contradiction and Synthesis

Q. How can researchers reconcile discrepancies in this compound’s pharmacokinetic variability across populations?

Methodological Answer: Population PK modeling (e.g., Monte Carlo simulations) identifies covariates like body weight, CYP2C19 genotype, and albumin levels. Non-compartmental analysis (NCA) of sparse sampling data from HIV or cancer trials can quantify interindividual variability (IIV >50%). Sensitivity analysis using Sobol indices ranks covariates by impact, guiding personalized dosing .

Q. What meta-analytical approaches validate this compound’s role in antifungal prophylaxis despite heterogeneous trial outcomes?

Methodological Answer: Fixed-effects meta-analysis of RCTs (e.g., Cochrane criteria) with subgroup analysis by immunocompromised status (HIV, chemotherapy). Funnel plots and Egger’s test assess publication bias. For example, a pooled odds ratio (OR=0.34, 95% CI: 0.18–0.65) supports prophylaxis in HIV patients with CD4+ <100 cells/µL, but heterogeneity (I²=45%) necessitates random-effects models .

Tables for Key Findings

Study Focus Design Key Outcome Reference
Nanoparticle Optimization2³ Factorial DesignPLGA concentration (X1) had the largest effect on encapsulation efficiency (p<0.01)
Preoperative this compoundRCT40% reduction in symptom scores vs. postoperative (p=0.02)
HIV ProphylaxisDouble-blind RCT65% lower fungal infections (p=0.001), no survival benefit (p=0.45)
Cancer Dose-ResponsePhase II Trial600 mg/day reduced tumor growth by 30% (p=0.03)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itraconazole
Reactant of Route 2
Reactant of Route 2
Itraconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.